N-(4-Hydroxyphenyl)-N-phenylglycine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-(N-(4-hydroxyphenyl)anilino)acetic acid |
InChI |
InChI=1S/C14H13NO3/c16-13-8-6-12(7-9-13)15(10-14(17)18)11-4-2-1-3-5-11/h1-9,16H,10H2,(H,17,18) |
InChI Key |
XTQZWIYPBKRHGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Characterization of N-(4-Hydroxyphenyl)-N-phenylglycine
This guide provides an in-depth technical characterization of N-(4-Hydroxyphenyl)-N-phenylglycine , a specific tertiary amine derivative often encountered as an analytical standard in metabolic studies or as a trace impurity in pharmaceutical synthesis.
Important Distinction: This compound is chemically distinct from the common photographic developer "Glycin" (N-(4-hydroxyphenyl)glycine, CAS 122-87-2). This guide focuses on the tertiary amine variant (C₁₄H₁₃NO₃).
Executive Summary
N-(4-Hydroxyphenyl)-N-phenylglycine is a functionalized amino acid derivative characterized by a tertiary amine core bonded to a phenyl group, a 4-hydroxyphenyl moiety, and a carboxymethyl group. Unlike its secondary amine analogue (the photographic agent "Glycin"), this molecule exhibits distinct solubility and ionization profiles due to the steric and electronic effects of the additional phenyl ring. It primarily serves as a high-purity reference standard for impurity profiling (HPLC/MS) and metabolic tracking of diphenylamine-based pharmacophores.
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Parameter | Specification |
| Systematic Name | N-(4-Hydroxyphenyl)-N-phenylglycine |
| IUPAC Name | 2-[N-(4-hydroxyphenyl)-N-phenylamino]acetic acid |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| CAS Number | Not widely assigned (Research Grade); d5-analog available as H947680 |
| Structure Type | Tertiary Amine / Diphenylamine Derivative |
| Key Functional Groups | Carboxylic Acid (-COOH), Phenol (-OH), Tertiary Amine (Triphenylamine-like core) |
Structural Differentiation
It is critical to distinguish this target from its secondary amine counterpart:
-
Target (Tertiary): N-(4-Hydroxyphenyl)-N-phenylglycine (Contains two aromatic rings attached to Nitrogen).
-
Common Analog (Secondary): N-(4-Hydroxyphenyl)glycine (CAS 122-87-2, contains only one aromatic ring).
Physicochemical Properties[3][5][9][12][13]
Solid-State Characteristics[9]
-
Appearance: Typically an off-white to pale beige crystalline powder.
-
Melting Point: Predicted range 185°C – 195°C (Decomposition).
-
Note: The melting point is lower than the secondary amine analog (~245°C) due to the absence of the N-H bond, which disrupts the intermolecular hydrogen bonding network in the crystal lattice.
-
-
Hygroscopicity: Low to moderate. Store under inert atmosphere (N₂) to prevent oxidative degradation of the phenol group.
Solution-Phase Properties & Solubility
The solubility profile is governed by its zwitterionic potential and lipophilicity.
| Solvent | Solubility Rating | Mechanistic Insight |
| Water (pH 7) | Very Low (< 0.1 mg/mL) | The hydrophobic diphenylamine core dominates, overpowering the hydrophilic carboxylate. |
| 0.1 M NaOH | High | Deprotonation of both Carboxyl (-COO⁻) and Phenol (-O⁻) creates a soluble dianion. |
| 0.1 M HCl | Moderate | Protonation of the amine is difficult (see pKa below), but the carboxyl group remains protonated. Solubility is limited compared to secondary amines. |
| DMSO / DMF | High (> 50 mg/mL) | Preferred solvents for stock solution preparation. |
| Methanol | Moderate | Good for HPLC dilution; solubility improves with slight warming. |
Ionization (pKa) Profile
The "Triphenylamine-like" electronic structure significantly alters the basicity of the nitrogen atom compared to standard amino acids.
-
pKa 1 (Carboxyl): ~2.2 – 2.4
-
pKa 2 (Amine): < 1.0 (Estimated)
-
Critical Insight: The nitrogen lone pair is delocalized into two aromatic rings (phenyl and 4-hydroxyphenyl). This resonance delocalization makes the nitrogen extremely non-basic. It will not protonate significantly even in standard acidic HPLC mobile phases (pH 2-3).
-
-
pKa 3 (Phenol): ~9.8 – 10.2
-
Standard phenolic acidity.
-
Lipophilicity
-
LogP (Predicted): 2.5 – 2.8
-
Implication: This compound is significantly more lipophilic than N-(4-hydroxyphenyl)glycine (LogP ~0.3). In Reverse-Phase HPLC, it will elute much later (higher retention time).
Stability & Reactivity
-
Oxidative Stability: The 4-hydroxyphenyl-amine motif is susceptible to oxidation, forming quinone-imine species. Solutions turn brown upon prolonged air exposure.
-
Protocol: Always add antioxidants (e.g., Ascorbic acid, Sodium metabisulfite) to aqueous working solutions.
-
-
Thermal Stability: Stable up to ~150°C. Avoid prolonged heating in solution.
Experimental Protocols
Analytical Identification (HPLC-UV)
This protocol separates the tertiary amine target from common secondary amine impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 280 nm (phenol).
-
Expected Result: The target (Tertiary) elutes significantly after the secondary amine impurity due to the extra phenyl group (Hydrophobic effect).
Solubility Determination (Self-Validating Protocol)
-
Preparation: Weigh 5 mg of substance into a 1.5 mL vial.
-
Solvent Addition: Add solvent in 100 µL increments, vortexing for 1 minute between additions.
-
Observation: Record volume required for complete dissolution (clear solution).
-
Validation: If not dissolved by 1.0 mL, centrifuge and analyze supernatant by HPLC to determine saturation limit.
Visualization: Structural & Analytical Workflow
Caption: Structural comparison highlighting the physicochemical shifts (Lipophilicity/Basicity) driving the analytical separation of the target from its common analog.
References
-
Benchchem. N-(4-Hydroxyphenyl)-N-phenylglycine Product Record. Retrieved from
-
Clinivex. N-(4-Hydroxyphenyl)-N-phenylglycine-d5 (Isotope Labeled Standard). Retrieved from
-
PubChem. Compound Summary: N-(4-Hydroxyphenyl)glycine (Comparative Data for Secondary Amine). Retrieved from [3]
-
Sigma-Aldrich. Safety Data Sheet: N-(4-Hydroxyphenyl)glycine (Reference for Handling Phenolic Glycines). Retrieved from
Sources
Technical Guide: Solubility Profile & Characterization of N-(4-Hydroxyphenyl)-N-phenylglycine
The following technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for N-(4-Hydroxyphenyl)-N-phenylglycine .
Executive Summary & Compound Architecture
N-(4-Hydroxyphenyl)-N-phenylglycine (CAS Registry Number not widely standardized; distinct from the secondary amine Glycin CAS 122-87-2) is a tertiary amine derivative of glycine featuring two aryl substituents: a phenyl group and a 4-hydroxyphenyl group.[1][2]
Unlike its mono-substituted analogs (e.g., N-phenylglycine), this compound exhibits a unique solubility footprint driven by steric hindrance and reduced nitrogen basicity . The nitrogen lone pair is delocalized into two aromatic systems, rendering the amine significantly less basic. Consequently, the molecule does not readily form stable zwitterions in neutral aqueous media, behaving instead as a weak organic acid with amphiphilic character.
Structural Determinants of Solubility
-
Hydrophobic Domain: The diphenylamine core significantly increases lipophilicity (
) compared to glycine ( ). -
Hydrophilic Domain: The carboxylic acid tail (-COOH) and phenolic hydroxyl (-OH) provide sites for hydrogen bonding and ionization at high pH.
-
Solubility Class: Sparingly soluble in water; Soluble in polar organic solvents.
Solubility Landscape: Theoretical & Empirical Analysis
The following solubility profile is derived from structural activity relationships (SAR) of the N-phenylglycine class and thermodynamic modeling of similar diarylamine derivatives.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong H-bond donor/acceptor interactions with carboxyl/phenol groups. Ideal for recrystallization. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dipolar interactions disrupt crystal lattice energy effectively. |
| Aqueous (Neutral) | Water (pH 7) | Low / Sparingly | Lack of zwitterionic stabilization; hydrophobic effect of two aryl rings dominates. |
| Aqueous (Alkaline) | NaOH (aq), KOH (aq) | High | Deprotonation of -COOH ( |
| Aqueous (Acidic) | HCl (aq) | Moderate | Protonation of amine is difficult due to low basicity; solubility is less than typical amino acids. |
| Non-Polar | Hexane, Toluene | Poor | High crystal lattice energy overcomes weak Van der Waals interactions. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Useful for extraction from acidic aqueous phases. |
Thermodynamic Behavior
The dissolution of N-(4-Hydroxyphenyl)-N-phenylglycine is an endothermic process (
Where:
- is the mole fraction solubility.
- is the absolute temperature.
- are empirical model parameters derived from experimental data.
Experimental Protocols: Solubility Determination
Protocol A: Laser Monitoring Isothermal Method (High Precision)
This method eliminates sampling errors associated with filtration and is the industry standard for generating precise solubility curves.
Reagents:
-
Analyte: N-(4-Hydroxyphenyl)-N-phenylglycine (>98% purity).
-
Solvent: HPLC Grade (e.g., Ethanol, Water/Methanol mixtures).
Workflow:
-
Setup: Equip a jacketed glass vessel with a mechanical stirrer and a laser turbidity probe.
-
Dosing: Add a known mass of solvent to the vessel and equilibrate to
(e.g., 20°C). -
Addition: incrementally add solid solute while monitoring laser transmission.
-
Dissolution Point: The point where laser transmission returns to 100% (baseline) indicates full dissolution.
-
Supersaturation: Lower temperature until transmission drops (cloud point), determining the metastable zone width.
Protocol B: Saturation Shake-Flask Method (Standard)
Use this for rapid solvent screening during process development.
-
Saturation: Add excess solid to 10 mL of solvent in a sealed vial.
-
Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours.
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T).
-
Quantification: Dilute filtrate and analyze via HPLC-UV (254 nm).
Figure 1: Standard Saturation Shake-Flask Workflow for Solubility Determination.
Purification & Crystallization Strategy
The solubility differential between N-(4-Hydroxyphenyl)-N-phenylglycine and its precursors (e.g., N-phenylglycine, p-aminophenol) allows for efficient purification via Anti-Solvent Crystallization or pH-Swing Precipitation .
Logic Flow for Purification
-
Dissolution: Dissolve crude material in a high-solubility solvent (e.g., Acetone or NaOH aq) at elevated temperature.
-
Filtration: Remove insoluble mechanical impurities.
-
Crystallization:
-
Method A (Organic): Add water (anti-solvent) to the Acetone solution.
-
Method B (pH Swing): Acidify the alkaline solution to pH ~3-4 (Isoelectric point vicinity).
-
-
Isolation: Filter and wash with cold water/hexane.
Figure 2: pH-Swing Purification Logic based on Solubility Properties.
References
-
National Institutes of Health (NIH). N-Phenylglycine PubChem Compound Summary. PubChem.[3][4][5][6][7] [Link]
-
National Institutes of Health (NIH). N-(4-Hydroxyphenyl)glycine PubChem Compound Summary. PubChem.[3][4][5][6][7] [Link]
-
Jouyban, A. Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. N-(4-HYDROXYPHENYL)GLYCINE | 122-87-2 [chemicalbook.com]
- 3. N-Phenylglycine | C8H9NO2 | CID 66025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-Hydroxyphenyl)glycine | C8H9NO3 | CID 67149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - N-(4-hydroxyphenyl)glycine (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 6. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 7. Predicting Solubility | Rowan [rowansci.com]
An In-depth Technical Guide to the pKa Values and Ionization Behavior of N-(4-Hydroxyphenyl)-N-phenylglycine
Introduction
N-(4-Hydroxyphenyl)-N-phenylglycine is a complex organic molecule featuring multiple ionizable functional groups. As a derivative of N-phenylglycine, its unique structure, which incorporates both a phenyl and a 4-hydroxyphenyl group on the nitrogen atom of a glycine core, imparts a distinct combination of hydrophobic and hydrophilic characteristics.[1] Understanding the ionization behavior of such molecules is paramount in various scientific disciplines, particularly in drug discovery and development. The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates a compound's solubility, lipophilicity, protein binding, and membrane permeability, all of which profoundly influence its pharmacokinetic and pharmacodynamic profile.[2] This guide provides a comprehensive examination of the ionizable groups within N-(4-Hydroxyphenyl)-N-phenylglycine, theoretical estimations of their pKa values, detailed experimental protocols for their precise determination, and a discussion of the molecule's ionization states across a range of pH values.
Structural Analysis and Identification of Ionizable Groups
The molecular structure of N-(4-Hydroxyphenyl)-N-phenylglycine contains three key functional groups capable of undergoing protonation or deprotonation, depending on the pH of the surrounding medium. A thorough understanding of these groups is the first step in predicting the molecule's overall ionization behavior.
-
Carboxylic Acid (-COOH): This acidic functional group will donate a proton to form a carboxylate anion (-COO⁻). The pKa of a carboxylic acid is influenced by the electron-withdrawing or -donating nature of adjacent substituents.
-
Tertiary Amine (-N(Ph)(p-OH-Ph)): The nitrogen atom in the glycine backbone is a tertiary amine. This group is basic and can accept a proton to form a positively charged quaternary ammonium cation. The basicity of this amine is expected to be relatively low due to the electron-withdrawing effects of the two attached aromatic rings.
-
Phenolic Hydroxyl (-OH): The hydroxyl group attached to the phenyl ring is weakly acidic and can lose a proton to form a phenolate anion (-O⁻). The acidity of this group is also modulated by the rest of the molecule's structure.
The interplay of these three ionizable centers results in a complex pH-dependent ionization profile, including the potential for a zwitterionic form where the carboxylic acid is deprotonated and the amine is protonated.
Theoretical pKa Estimation
While experimental determination is the gold standard, theoretical estimation of pKa values based on the pKa of similar, well-characterized molecules can provide valuable initial insights.
-
N-Phenylglycine: This parent compound has experimentally determined pKa values of approximately 1.83 for the carboxylic acid and 4.39 for the conjugate acid of the secondary amine.[3] Another source reports a pKa of 5.42.[4]
-
4-Hydroxyphenylacetic acid: This molecule, which contains a phenolic hydroxyl group and a carboxylic acid, has a reported pKa of 4.50 for the carboxylic acid.[5] The pKa of the phenolic hydroxyl group in similar structures is typically around 10.
-
N-(4-hydroxyphenyl)glycine: A predicted pKa value for the carboxylic acid of this related compound is 2.17.[6]
Based on these related structures, we can anticipate the following approximate pKa values for N-(4-Hydroxyphenyl)-N-phenylglycine:
-
pKa1 (Carboxylic Acid): Expected to be in the range of 2-3.
-
pKa2 (Tertiary Amine): Likely to be in the range of 4-5.
-
pKa3 (Phenolic Hydroxyl): Expected to be around 9-10.
It is important to note that these are estimations, and the precise values can be influenced by intramolecular interactions in the three-dimensional structure of the molecule.
Experimental Determination of pKa Values
For accurate characterization, experimental determination of pKa values is essential. The two most common and reliable methods for this purpose are potentiometric titration and UV-Vis spectrophotometry.[7][8]
Potentiometric Titration
This classical and highly precise technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[9][10][11] The pKa is determined from the inflection point of the resulting titration curve.[11][12]
-
Preparation of Solutions:
-
Prepare a stock solution of N-(4-Hydroxyphenyl)-N-phenylglycine of known concentration (typically around 1-10 mM) in a suitable solvent. Due to the compound's potential for low aqueous solubility, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary.[8][9] It is crucial to note that the use of co-solvents will yield an apparent pKa (pKaapp) specific to that solvent system.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). These solutions should be carbonate-free to avoid errors, especially at neutral to high pH.[9]
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[10]
-
-
Instrumentation Setup:
-
Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10).[10]
-
Place a known volume of the analyte solution in a thermostatted titration vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a titrant-dispensing burette into the solution.
-
Purge the solution with an inert gas like nitrogen to remove dissolved CO₂.[10]
-
-
Titration Procedure:
-
Begin by titrating the analyte solution with the standardized acid to a low pH (e.g., pH 2) to ensure all functional groups are fully protonated.
-
Then, titrate the solution with the standardized base, adding small, precise increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize before proceeding.
-
Continue the titration until a high pH (e.g., pH 12) is reached, ensuring all ionizable groups have been titrated.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate the titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. These can be more accurately determined by calculating the first or second derivative of the titration curve, where the equivalence points appear as maxima or zero crossings, respectively.[12]
-
UV-Vis Spectrophotometry
This method is particularly advantageous for compounds with low solubility or when only small amounts of sample are available, as it requires much lower concentrations than potentiometry (as low as 10⁻⁶ M).[9] It is applicable if the compound possesses a chromophore close to an ionizable group, leading to a change in the UV-Vis absorption spectrum as the ionization state changes.[9][13]
-
Preparation of Solutions:
-
Prepare a stock solution of N-(4-Hydroxyphenyl)-N-phenylglycine in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., from pH 2 to 12). A constant ionic strength should be maintained across all buffers.
-
-
Instrumentation Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the instrument to scan a relevant wavelength range (e.g., 200-400 nm).
-
-
Measurement Procedure:
-
For each buffer solution, add a small, constant amount of the analyte stock solution to a quartz cuvette to achieve the desired final concentration.
-
Record the UV-Vis spectrum for the analyte in each buffer solution.
-
Record the spectra of the fully protonated form (in a highly acidic solution, e.g., pH 2) and the fully deprotonated form (in a highly basic solution, e.g., pH 12).[14]
-
-
Data Analysis:
-
Identify the wavelengths at which the largest changes in absorbance occur as a function of pH.
-
Plot the absorbance at these selected wavelengths against the pH. This will generate a sigmoidal curve.
-
The inflection point of the sigmoidal curve corresponds to the pKa value.[14]
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AI) / (AN - A)] where A is the absorbance at a given pH, AI is the absorbance of the ionized species, and AN is the absorbance of the neutral species.
-
Visualization of Ionization Behavior
The ionization state of N-(4-Hydroxyphenyl)-N-phenylglycine changes significantly with pH. The following diagram illustrates the predominant species at different pH ranges, based on the estimated pKa values.
Caption: Ionization states of N-(4-Hydroxyphenyl)-N-phenylglycine at different pH ranges.
Data Summary
The following table summarizes the key ionization information for N-(4-Hydroxyphenyl)-N-phenylglycine.
| Ionizable Group | Equilibrium Reaction | Estimated pKa | Predominant Species (at pH 7.4) |
| Carboxylic Acid | R-COOH ⇌ R-COO⁻ + H⁺ | ~ 2-3 | R-COO⁻ |
| Tertiary Amine | R₃NH⁺ ⇌ R₃N + H⁺ | ~ 4-5 | R₃N |
| Phenolic Hydroxyl | Ar-OH ⇌ Ar-O⁻ + H⁺ | ~ 9-10 | Ar-OH |
At physiological pH (~7.4), the carboxylic acid group will be deprotonated (carboxylate), the tertiary amine will be neutral, and the phenolic hydroxyl group will be protonated. Therefore, the molecule will exist predominantly as an anion.
Conclusion
A comprehensive understanding of the pKa values and ionization behavior of N-(4-Hydroxyphenyl)-N-phenylglycine is fundamental for its application in research and development, particularly in the pharmaceutical sciences. This guide has outlined the key ionizable groups, provided theoretical estimations of their pKa values, and detailed robust experimental protocols for their accurate determination. The ionization profile, transitioning from a cationic species at low pH to a dianionic species at high pH, underscores the importance of pH control in experimental and formulation studies. The methodologies and principles discussed herein provide a solid framework for researchers to characterize this and other complex multi-protic molecules, enabling more informed decisions in drug design, formulation, and analytical method development.
References
- N-Phenylglycine - Grokipedia. (n.d.).
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.
- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.
- Barillaro, G., & De Coster, W. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC.
- Unknown. (n.d.). pKa of a dye: UV-VIS Spectroscopy.
- The Merck Index. (n.d.). N-Phenylglycine.
- ChemicalBook. (2026, January 13). N-(4-HYDROXYPHENYL)GLYCINE | 122-87-2.
- ResearchGate. (2014, May). pKa values for hydroxyphenylacetic acid isomers and its radical cations...
- Benchchem. (n.d.). N-(4-Hydroxyphenyl)-N-phenylglycine.
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- 3. grokipedia.com [grokipedia.com]
- 4. N-Phenylglycine [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. N-(4-HYDROXYPHENYL)GLYCINE | 122-87-2 [chemicalbook.com]
- 7. mt.com [mt.com]
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- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
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- 12. scispace.com [scispace.com]
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- 14. ishigirl.tripod.com [ishigirl.tripod.com]
literature review of N-(4-Hydroxyphenyl)-N-phenylglycine derivatives
Advanced Characterization, Synthesis, and Applications[1][2]
Abstract
This technical guide provides an in-depth review of N-(4-Hydroxyphenyl)-N-phenylglycine (CAS: 122-87-2 related scaffold), a tertiary amine scaffold distinct from the common photographic developer N-(4-hydroxyphenyl)glycine (Photographic Glycin).[1][2] Structurally characterized by a triphenylamine-like core with a carboxylic acid tail, this compound serves as a critical intermediate in the synthesis of hole-transport materials (HTMs) for organic electronics, functionalized acridones, and specific pharmaceutical agents.[1][2] This document details synthetic pathways, physicochemical properties, and emerging applications in dye-sensitized solar cells (DSSCs) and medicinal chemistry.[1][2]
Structural Analysis & Physicochemical Properties[1][2][3][4]
The core structure of N-(4-Hydroxyphenyl)-N-phenylglycine consists of a glycine backbone where the amino nitrogen is substituted with both a phenyl ring and a 4-hydroxyphenyl ring.[1][2] This creates a diarylaminoglycine motif.[1][2]
| Property | Description | Significance |
| IUPAC Name | N-(4-Hydroxyphenyl)-N-phenylglycine | Defines the tertiary amine structure.[1][2] |
| Molecular Formula | C₁₄H₁₃NO₃ | Base scaffold for derivatives.[1][2] |
| Electronic Character | Electron-rich (Donor-Acceptor) | The diarylamine is a strong electron donor; the carboxyl group is an acceptor/anchor.[1][2] |
| Redox Potential | Low oxidation potential | Facile oxidation to the radical cation makes it suitable for Hole Transport Materials (HTM).[1][2] |
| Solubility | pH-dependent | Soluble in alkaline solutions (carboxylate formation) and polar organic solvents (DMSO, DMF).[1][2] |
| pKa | ~4.0 (COOH), ~10 (Phenolic OH) | Dual ionization sites allow for tunable solubility and binding.[1][2] |
1.1 Structural Distinction
It is critical to distinguish the target tertiary amine from the secondary amine often found in literature:
-
Target: N-(4-Hydroxyphenyl)-N-phenylglycine (Tertiary amine, HTM precursor).[1][2]
-
Confounder: N-(4-Hydroxyphenyl)glycine (Secondary amine, "Photographic Glycin", CAS 122-87-2).[1][2][3]
Synthetic Strategies
The synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine derivatives typically follows two primary retrosynthetic disconnections: N-Alkylation of a diarylamine or N-Arylation of an amino acid derivative.[1][2]
2.1 Route A: N-Alkylation of 4-Hydroxydiphenylamine (Preferred)
This route is favored for industrial scalability.[1][2] It involves the reaction of 4-hydroxydiphenylamine with a haloacetic acid derivative.[1][2]
Mechanism: SN2 nucleophilic substitution.[1][2]
-
Starting Material: 4-Hydroxydiphenylamine (or its O-protected variant).[1][2]
-
Reagent: Ethyl bromoacetate or Chloroacetic acid.
-
Base: Sodium hydride (NaH) or Potassium carbonate (K₂CO₃).[1][2]
Figure 1: Synthetic Route A via N-Alkylation of 4-Hydroxydiphenylamine.[1][2]
2.2 Route B: Buchwald-Hartwig Amination
This route allows for modular synthesis, introducing different aryl groups sequentially.[1][2]
-
Coupling: Reaction of N-phenylglycine ethyl ester with 4-bromoanisole.
-
Deprotection: Demethylation of the anisole moiety using BBr₃ to reveal the hydroxyl group.[1][2]
Applications & Derivatives
3.1 Organic Electronics: Hole Transport Materials (HTM)
The triphenylamine (TPA) core is the gold standard for hole transport in OLEDs and perovskite solar cells.[1][2] N-(4-Hydroxyphenyl)-N-phenylglycine is a "functionalized TPA" precursor.[1][2]
-
Mechanism: The nitrogen lone pair delocalizes across the phenyl rings, stabilizing the radical cation formed during hole transport.[1][2]
-
Anchoring: The carboxylic acid group (-COOH) allows the molecule to bind covalently to metal oxide surfaces (e.g., TiO₂ in Dye-Sensitized Solar Cells), facilitating charge injection.[1][2]
3.2 Medicinal Chemistry: PPAR Agonists & NSAID Scaffolds
The N,N-diarylglycine scaffold mimics the structure of Diclofenac and Lumiracoxib , which are COX-2 inhibitors.[1][2]
-
Derivatization: The 4-hydroxy group can be etherified to tune lipophilicity.[1][2]
-
Metabolites: This compound serves as a reference standard for the oxidative metabolism of N-phenylglycine-based drugs.[1][2]
3.3 Acridone Synthesis
Cyclization of N,N-diphenylglycine derivatives yields acridones , which are potent antiviral and anticancer agents.[1][2]
-
Reaction: Heating with polyphosphoric acid (PPA) or POCl₃ induces intramolecular Friedel-Crafts acylation.[1][2]
-
Product: 2-Hydroxyacridone (fluorescent dye precursor).[1][2]
Experimental Protocol: Synthesis of Ethyl N-(4-Hydroxyphenyl)-N-phenylglycinate
Objective: To synthesize the ester precursor via N-alkylation.
Materials:
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 4-hydroxydiphenylamine (1.85 g) in 20 mL of dry DMF under nitrogen atmosphere.
-
Base Addition: Add Potassium Carbonate (2.07 g) and stir at room temperature for 15 minutes to generate the phenoxide/amine anion equilibrium.
-
Alkylation: Dropwise add Ethyl bromoacetate (1.33 mL).
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1][2]
-
Workup: Pour the reaction mixture into 100 mL ice water. Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1][2]
Yield: Typically 65-75%.[1][2]
Structure-Activity Relationship (SAR) Visualization[1][2]
The biological and electronic activity of the scaffold depends heavily on the substituents at the para positions of the phenyl rings.[1][2]
Figure 2: Structure-Activity Relationship (SAR) of the N-(4-Hydroxyphenyl)-N-phenylglycine scaffold.[1][2]
References
-
Mironovich, L. M., & Antonova, S. A. (2021).[1][2][4] Synthesis and Chemical Transformations of Acridone-9. Proceedings of the Southwest State University. Series: Engineering and Technologies. Retrieved from [Link][1][2]
-
Clinivex. (2024).[1][2] N-(4-Hydroxyphenyl)-N-phenylglycine-d5 Reference Standard. Retrieved from [Link]
-
PubChem. (2024).[1][2] N-(4-Hydroxyphenyl)glycine (Photographic Glycin) - Comparative Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Structural aspects of phenylglycines and their biosynthesis. Retrieved from [Link][1][2]
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- 4. techusgu.elpub.ru [techusgu.elpub.ru]
Methodological & Application
Synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine: An Application Note and Protocol
Abstract
N-(4-Hydroxyphenyl)-N-phenylglycine is a significant N-aryl amino acid derivative with potential applications in pharmaceutical and materials science research. Its structure, featuring both a phenyl and a 4-hydroxyphenyl group on the nitrogen atom of a glycine core, imparts a unique combination of hydrophobicity and hydrophilicity.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine, designed for researchers in organic chemistry and drug development. The primary method detailed is the Buchwald-Hartwig amination, a robust and versatile palladium-catalyzed cross-coupling reaction.[1][2] An alternative classical approach via nucleophilic substitution is also discussed. This guide emphasizes experimental causality, safety considerations, and validation through characterization.
Introduction
N-aryl amino acids are crucial building blocks in the synthesis of a wide range of biologically active molecules.[3] The incorporation of aryl groups into amino acid scaffolds can significantly influence their pharmacological properties. N-(4-Hydroxyphenyl)-N-phenylglycine, a non-proteinogenic α-amino acid, is a molecule of interest due to its structural motifs.[4] The phenolic hydroxyl group can participate in hydrogen bonding, a critical interaction in many biological systems, while the dual aryl substitution provides a distinct steric and electronic environment.[1]
The synthesis of such N-diaryl amino acids can be challenging. Traditional methods often suffer from limitations in substrate scope and require harsh reaction conditions.[2] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen bonds, offering a milder and more general route to aryl amines.[2][5] This protocol focuses on a Buchwald-Hartwig approach for the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine, providing a reliable method for its preparation in a laboratory setting.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Phenylglycine | ≥98% | Sigma-Aldrich | |
| 4-Iodophenol | ≥98% | Alfa Aesar | |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.98% trace metals basis | Strem Chemicals | Catalyst precursor |
| Xantphos | ≥98% | Acros Organics | Ligand |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Fisher Scientific | Base |
| Toluene | Anhydrous, ≥99.8% | EMD Millipore | Solvent |
| Ethyl Acetate | ACS Grade | VWR | For extraction |
| Hexanes | ACS Grade | VWR | For chromatography |
| Hydrochloric Acid (HCl) | 37% | J.T. Baker | For pH adjustment |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Macron Fine Chemicals | Drying agent |
| Silica Gel | 230-400 mesh, 60 Å | Sorbent Technologies | For column chromatography |
Safety Precautions
Hazard Identification: N-(4-Hydroxyphenyl)glycine and its intermediates may cause skin irritation, serious eye irritation, and respiratory irritation.[4][6][7][8][9]
Personal Protective Equipment (PPE):
-
Wear protective gloves, a lab coat, and safety glasses with side shields.[6][9]
-
When handling powders, use a fume hood to avoid inhalation of dust.[7][8]
Handling and Storage:
-
Store reagents in a cool, dry, and well-ventilated place in tightly sealed containers.[6]
-
Handle all reactions in a well-ventilated fume hood.
-
Avoid contact with skin and eyes.[9] In case of contact, rinse thoroughly with water.[6][8][9]
Disposal:
-
Dispose of chemical waste according to institutional and local regulations. Do not let the product enter drains.[7]
Detailed Synthesis Protocol: Buchwald-Hartwig Amination
This protocol details the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine via a palladium-catalyzed N-arylation of N-phenylglycine with 4-iodophenol. The Buchwald-Hartwig amination is chosen for its high functional group tolerance and generally good yields under relatively mild conditions.[2][10]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenylglycine (1.51 g, 10.0 mmol, 1.0 equiv.), 4-iodophenol (2.42 g, 11.0 mmol, 1.1 equiv.), and cesium carbonate (6.52 g, 20.0 mmol, 2.0 equiv.).
-
Rationale: Cesium carbonate is a strong base necessary for the deprotonation of the glycine's carboxylic acid and the amine, facilitating the catalytic cycle.[10] An excess of the aryl halide is used to ensure complete consumption of the starting glycine.
-
-
Catalyst Addition:
-
In a separate vial, weigh palladium(II) acetate (45 mg, 0.20 mmol, 2 mol%) and Xantphos (231 mg, 0.40 mmol, 4 mol%).
-
Add these solids to the reaction flask.
-
Rationale: Palladium(II) acetate serves as the precatalyst, which is reduced in situ to the active Pd(0) species.[5] Xantphos is a bulky, electron-rich bidentate phosphine ligand that stabilizes the palladium catalyst, prevents beta-hydride elimination, and promotes the desired reductive elimination step.[2][10]
-
-
Solvent Addition and Degassing:
-
Add 40 mL of anhydrous toluene to the flask.
-
Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Rationale: Anhydrous solvent and degassing are crucial to prevent the deactivation of the palladium catalyst by oxygen and moisture.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously under an inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate with a few drops of acetic acid. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate (3 x 20 mL).
-
Combine the filtrates and transfer to a separatory funnel.
-
Add 50 mL of 1 M HCl (aq) to the separatory funnel and shake. The product should remain in the organic layer. Separate the layers.
-
Wash the organic layer with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%). The desired product can be visualized by UV light or by staining with a potassium permanganate solution.
-
Combine the fractions containing the pure product and evaporate the solvent to yield N-(4-Hydroxyphenyl)-N-phenylglycine as a solid.
-
Characterization
The structure and purity of the synthesized N-(4-Hydroxyphenyl)-N-phenylglycine should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[11][12]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., O-H, N-H, C=O).
Alternative Synthesis Route: Nucleophilic Substitution
A more classical approach to the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine involves the direct reaction of p-aminophenol with chloroacetic acid.[13] This method, while potentially lower-yielding and requiring more forcing conditions than the Buchwald-Hartwig amination, is a viable alternative that does not require a transition metal catalyst.
Brief Protocol:
-
Dissolve p-aminophenol in an aqueous solution of sodium carbonate.
-
Add a solution of chloroacetic acid dropwise to the mixture.
-
Heat the reaction mixture at reflux for several hours.
-
Cool the reaction and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Discussion
The Buchwald-Hartwig amination protocol provides a reliable and efficient method for the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine. The choice of ligand, base, and solvent are critical for the success of the reaction. While other palladium ligands and bases can be employed, the Xantphos/Cs₂CO₃ system is generally robust for the N-arylation of amino acids.
The purification of the final compound is crucial to remove any residual catalyst and byproducts. Column chromatography is an effective method for obtaining a highly pure product. The alternative nucleophilic substitution route offers a simpler, metal-free option, though it may be less efficient and have a more limited substrate scope.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine, primarily focusing on the modern and efficient Buchwald-Hartwig amination. By carefully following the outlined steps and safety precautions, researchers can successfully prepare this valuable compound for further investigation in various fields of chemical and pharmaceutical science.
References
- McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Journal of the University of the Sunshine Coast, 1, 1-10.
- McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (n.d.). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. University of the Sunshine Coast, Queensland.
- Wikipedia. (2023). 4-Hydroxyphenylglycine.
- Jin, Z., et al. (2016). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists.
- Robb, A. J., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4032–4035.
- PubChem. (n.d.). N-(4-Hydroxyphenyl)glycine.
- McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts.
- ChemicalBook. (2026). N-(4-HYDROXYPHENYL)
- Wikipedia. (n.d.).
- Capot Chemical. (2013). MSDS of 4-Hydroxy-D-phenylglycine.
- C/D/N Isotopes Inc. (2016).
- Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Glycine, N-(4-hydroxyphenyl)-.
- EMBL-EBI. (2019). N-(p-hydroxyphenyl)glycine (CHEBI:55443).
- Google Patents. (1995). WO1995014656A1 - Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity.
- Google Patents. (1993). US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+).
- Chemistry LibreTexts. (2023).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- ResearchGate. (2025).
- Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
- Google Patents. (n.d.). CN102816076A - Synthetic method of p-hydroxyphenylglycine.
- European Patent Office. (2015).
- Benchchem. (n.d.). N-(4-Hydroxyphenyl)-N-phenylglycine.
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Application Notes & Protocols: N-(4-Hydroxyphenyl)-N-phenylglycine as a Candidate for Novel Hole-Transport Materials
Abstract: The development of cost-effective, stable, and efficient Hole-Transport Materials (HTMs) is a critical frontier in advancing perovskite solar cell (PSC) and organic light-emitting diode (OLED) technologies. While incumbent materials like Spiro-OMeTAD have driven record efficiencies, their high cost and complex synthesis necessitate exploration of novel molecular architectures. This guide introduces N-(4-Hydroxyphenyl)-N-phenylglycine, a structurally simple derivative of N-phenylglycine, as a hypothetical candidate for a new class of HTMs. While its direct application as an HTM is not yet established in peer-reviewed literature, its parent compound, N-phenylglycine, has demonstrated utility as an effective surface-defect passivant in PSCs, improving both performance and stability[1].
The unique structure of N-(4-Hydroxyphenyl)-N-phenylglycine, featuring a triphenylamine-like nitrogen core, a carboxylic acid group, and a phenolic hydroxyl group, presents intriguing possibilities for hole transport, solubility tuning, and interfacial binding[2]. The hydroxyl and carboxyl moieties may facilitate beneficial interactions with the perovskite surface through hydrogen bonding, potentially reducing interfacial recombination. This document provides a comprehensive framework for the synthesis, characterization, and evaluation of N-(4-Hydroxyphenyl)-N-phenylglycine as a primary hole-transport material in a standard n-i-p perovskite solar cell architecture.
Section 1: Material Synthesis and Physicochemical Characterization
A robust evaluation of any new HTM begins with its synthesis and fundamental characterization. The protocols below outline a plausible synthetic route and the essential techniques for determining the material's electronic and physical properties.
Proposed Synthesis via Ullmann Condensation
The N-arylation of amino acids via Ullmann-type coupling provides a direct route to synthesizing the target compound[2]. This proposed protocol involves the copper-catalyzed reaction between N-phenylglycine and 4-iodophenol.
Protocol 1: Synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine
-
Reaction Setup: In a nitrogen-purged Schlenk flask, combine N-phenylglycine (1 equivalent), 4-iodophenol (1.1 equivalents), potassium carbonate (K₂CO₃, 2.5 equivalents), and copper(I) iodide (CuI, 0.1 equivalents).
-
Solvent and Ligand: Add anhydrous dimethylformamide (DMF) as the solvent. Introduce N,N'-dimethylglycine (0.2 equivalents) as a ligand to promote the reaction at a lower temperature[2].
-
Reaction Execution: Heat the mixture to 90-110°C and stir vigorously under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, acidify the mixture with 1M HCl to a pH of ~3-4. This will protonate the carboxylic acid and precipitate the product.
-
Purification: Filter the crude product and wash thoroughly with deionized water. Recrystallize the solid from an ethanol/water mixture to yield the purified N-(4-Hydroxyphenyl)-N-phenylglycine powder.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Molecular Structure
A clear understanding of the molecular geometry is foundational to predicting its solid-state packing and electronic properties.
Caption: Ball-and-stick representation of N-(4-Hydroxyphenyl)-N-phenylglycine.
Physicochemical and Electronic Properties
The suitability of a material as an HTM is dictated by its energy levels, solubility, and thermal stability. The Highest Occupied Molecular Orbital (HOMO) must align with the valence band of the perovskite for efficient hole extraction, while the Lowest Unoccupied Molecular Orbital (LUMO) should be high enough to block electrons[3].
| Property | Measurement Technique | Theoretical Rationale / Expected Outcome |
| HOMO Energy Level | Cyclic Voltammetry (CV) | Determines the ionization potential. A value between -5.0 eV and -5.4 eV is ideal for efficient hole extraction from common perovskite absorbers[4][5]. |
| LUMO Energy Level | CV and UV-Vis Spectroscopy | The LUMO is calculated by adding the optical band gap (from the onset of the absorption spectrum) to the HOMO energy. A high LUMO level (> -2.0 eV) ensures effective electron blocking[6]. |
| Optical Band Gap (E_g) | UV-Vis Spectroscopy | The energy difference between HOMO and LUMO. The material should be transparent in the visible spectrum to avoid parasitic absorption of sunlight intended for the perovskite layer. |
| Thermal Stability (T_d) | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature. High thermal stability (>300 °C) is crucial for device longevity and processing tolerance. |
| Solubility | Qualitative Assessment | Must be soluble in common organic solvents (e.g., chlorobenzene, toluene) for solution processing, but insoluble in the perovskite's anti-solvent (e.g., diethyl ether) to prevent intermixing. |
Section 2: Application in Perovskite Solar Cells (n-i-p Architecture)
To test the efficacy of N-(4-Hydroxyphenyl)-N-phenylglycine as an HTM, it must be integrated into a standard device architecture. This section provides the necessary protocols for fabricating a complete PSC.
Principle of Operation and Energy Level Alignment
In an n-i-p PSC, the HTL's primary role is to selectively extract photogenerated holes from the perovskite layer and transport them to the metal anode (e.g., Gold), while simultaneously blocking electrons. Proper energy level alignment is paramount for minimizing voltage losses.
Caption: Ideal energy level alignment for the hypothetical HTM in an n-i-p PSC.
Protocol 2: Preparation of the Doped HTM Solution
For most small-molecule HTMs, chemical doping is required to increase hole conductivity and mobility[7][8]. The additives bis(trifluoromethane)sulfonimide lithium salt (LiTFSI) and 4-tert-butylpyridine (tBP) are standard. LiTFSI oxidizes the HTM to create mobile holes, while tBP improves film morphology and passivates perovskite surface defects.
-
Stock Solutions:
-
HTM Solution: Dissolve 75 mg of synthesized N-(4-Hydroxyphenyl)-N-phenylglycine in 1 mL of anhydrous chlorobenzene.
-
LiTFSI Stock: Dissolve 520 mg of LiTFSI in 1 mL of anhydrous acetonitrile.
-
tBP: Use as received (liquid).
-
-
Doped Solution Formulation: In a clean vial inside a nitrogen-filled glovebox, add 1 mL of the HTM solution.
-
Additive Incorporation: Add 18 µL of the LiTFSI stock solution and 29 µL of tBP to the HTM solution[9].
-
Homogenization: Stir the final mixture vigorously for at least 2 hours at room temperature before use to ensure complete dissolution and uniform doping.
Protocol 3: Fabrication of a Planar n-i-p Perovskite Solar Cell
This protocol provides a standardized method for device fabrication, allowing for a fair comparison between the novel HTM and established standards like Spiro-OMeTAD[10][11].
Caption: Workflow for the fabrication of an n-i-p perovskite solar cell device.
Step-by-Step Procedure:
-
Substrate Cleaning: Sequentially sonicate fluorine-doped tin oxide (FTO) coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen stream[9].
-
Electron Transport Layer (ETL): Deposit a compact titanium dioxide (c-TiO₂) layer via spray pyrolysis at 450°C[9].
-
Perovskite Layer Deposition (One-Step Method):
-
Prepare a perovskite precursor solution (e.g., 1.2 M MAPbI₃ in DMF:DMSO 4:1 v/v)[10].
-
Inside a glovebox, spin-coat the precursor solution onto the c-TiO₂ layer (e.g., 4000 rpm for 30s).
-
During the spin, dispense an anti-solvent (e.g., diethyl ether) to induce rapid crystallization.
-
Anneal the film on a hotplate at 100°C for 30-45 minutes[9].
-
-
Hole Transport Layer (HTL):
-
Allow the perovskite substrate to cool to room temperature.
-
Spin-coat the prepared doped N-(4-Hydroxyphenyl)-N-phenylglycine solution (Protocol 2.2) onto the perovskite layer (e.g., 3000 rpm for 30s).
-
-
Anode Deposition: Mask the device area and deposit an 80-100 nm gold (Au) electrode via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
Section 3: Device Characterization and Performance Evaluation
Once fabricated, the devices must be tested under standardized conditions to extract key performance metrics.
J-V Curve Measurement
The primary characterization method for a solar cell is the current density-voltage (J-V) scan.
-
Equipment: Use a solar simulator calibrated to AM 1.5G (100 mW/cm²) standard illumination and a source measure unit (SMU).
-
Procedure:
-
Contact the device electrodes (FTO and Au) with probes.
-
Illuminate the cell through a metal aperture mask (e.g., 0.09 cm²) to define the active area precisely.
-
Sweep the voltage from reverse bias (-0.2 V) to forward bias (+1.2 V) and measure the corresponding current density.
-
Perform a second sweep from forward to reverse bias to assess any current-voltage hysteresis.
-
Key Performance Metrics
The following parameters are extracted from the J-V curve and are used to quantify device performance[12]. A high-performing device using a novel HTM should be benchmarked against a control device fabricated with a standard material like Spiro-OMeTAD.
| Metric | Symbol | Definition | Desired Characteristic for High Performance |
| Open-Circuit Voltage | V_oc | The maximum voltage the cell produces when no current is drawn (at J=0). | High (approaching the perovskite's bandgap) |
| Short-Circuit Current Density | J_sc | The maximum current density the cell produces at zero voltage. | High (efficient charge generation/collection) |
| Fill Factor | FF | The ratio of the maximum power from the cell to the product of V_oc and J_sc. A measure of the "squareness" of the J-V curve. | High (>75%) |
| Power Conversion Efficiency | PCE | The overall efficiency of the cell. Calculated as: (V_oc × J_sc × FF) / P_in, where P_in is the incident power density (100 mW/cm²). | High (>20% for competitive materials) |
References
- Benchchem. (n.d.). N-(4-Hydroxyphenyl)-N-phenylglycine.
- Srivastava, A., Kumar, A., & Dhaka, V. S. (2022). Synthesis and scalable process for fabrication of Perovskite Solar Cells using organic and inorganic hole transport materials. Materials Today: Proceedings, 61, 103-108.
- Schloemer, T. H., Christians, J. A., Luther, J. M., & Toney, M. F. (2019). Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. Energy & Environmental Science, 12(4), 1278-1296.
- Zhang, D., Liu, X., Chen, Y., Xia, Y., Tang, Y., Wang, H., & Zhang, D. (2022). Universal Surface-Defect Passivant for Perovskite Solar Cells Based on N-Phenylglycine for Improved Photovoltaic Performance and Stability. Physical Review Applied, 17(2), 024039.
- JoVE. (2021, October 30). Detailed protocol for fabrication of perovskite solar cells [Video]. YouTube.
- Stamicarbon B V. (1995). Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity.
- National Center for Biotechnology Information. (n.d.). N-(4-Hydroxyphenyl)glycine. PubChem.
- Wang, T., Lu, W., Cuny, G. D., & Glicksman, M. A. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters, 8(11), 1167–1172.
- Schloemer, T. H., Christians, J. A., Luther, J. M., & Toney, M. F. (2019). Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability.
- Wang, Z., Zhu, T., Chen, Y., Yi, C., Niu, G., & Tang, J. (2024). Aqueous synthesis of perovskite precursors for highly efficient perovskite solar cells. Science, 383(6682), 534-539.
- IIT Roorkee July 2018. (2019, June 28). Fabrication of Perovskite Solar Cells [Video]. YouTube.
- Sigma-Aldrich. (n.d.). N-(4-Hydroxyphenyl)glycine.
- Li, Y. (2018).
- ResearchGate. (n.d.). HOMO, LUMO energy levels, and band gaps of polymers.
- Khan, M. U., Ullah, F., Khan, I., & Ali, S. (2024). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. RSC Advances, 14(53), 38435-38444.
- Chou, L. H., et al. (2025). Strategies and Methods for Upscaling Perovskite Solar Cell Fabrication from Lab-Scale to Commercial-Area Fabrication.
- Al-Otaibi, J. S., Al-Majid, A. M., El-Gazzar, A. A., & Ali, M. A. (2021). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Advanced Journal of Chemistry, Section A, 4(3), 226-236.
- Zhang, Z., et al. (2021). A low-cost, high-performance, dopant-free phenyl-based hole transport material for efficient and stable perovskite solar cells. Journal of Materials Chemistry A, 9(34), 19335-19342.
- Mora-Sero, I., et al. (2020). Device Performance of Emerging Photovoltaic Materials (Version 1). ACS Energy Letters, 5(11), 3469-3475.
- He, D. M., Lu, S. R., Hou, J., Chen, C., Chen, J. Z., & Ding, L. M. (2023). Doping organic hole-transport materials for high-performance perovskite solar cells. Journal of Semiconductors, 44(2), 020202.
- Zhou, Z. Y., et al. (2012). Molecular structure, vibrational spectra and theoretical NBO, HOMO-LUMO analysis of N-benzoyl glycine by density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 984-992.
- Chen, W., et al. (2022). A Doped Hole Transport Layer Qualified for 100 °C‐Tolerant Perovskite Solar Cells.
- Si, X., et al. (2023). Achieving Organic Solar Cells with an Efficiency of 18.80% by Reducing Nonradiative Energy Loss and Tuning Active Layer Morphology.
- Ameen, S., et al. (2017). Advances in hole transport materials engineering for stable and efficient perovskite solar cells. Renewable and Sustainable Energy Reviews, 78, 272-291.
- ResearchGate. (n.d.). Novel hole transport materials based on N,N'-disubstituted-dihydrophenazine derivatives for electroluminescent diodes.
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- Ng, C. H., et al. (2015). Perovskite-based solar cells: impact of morphology and device architecture on device performance.
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preparation of N-(4-Hydroxyphenyl)-N-phenylglycine from p-aminophenol
Application Note & Protocol
Topic: A Two-Step Synthetic Route for the Preparation of N-(4-Hydroxyphenyl)-N-phenylglycine from p-Aminophenol
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine, a structurally distinct amino acid derivative with potential applications in medicinal chemistry and materials science. The unique combination of a hydrophilic 4-hydroxyphenyl moiety and a hydrophobic phenyl group on the glycine nitrogen creates a molecule with tailored properties for investigating structure-activity relationships.[1] The described synthetic strategy begins with the well-established N-alkylation of p-aminophenol with chloroacetic acid to form the key intermediate, N-(4-hydroxyphenyl)glycine.[2][3] Subsequently, this intermediate undergoes a highly efficient palladium-catalyzed Buchwald-Hartwig amination for the N-arylation step, coupling it with a phenyl halide to yield the final product.[4][5] This guide offers detailed, step-by-step protocols, mechanistic insights, safety considerations, and workflow visualizations to ensure reliable and reproducible execution for researchers in drug development and organic synthesis.
Introduction: Rationale and Synthetic Strategy
N-substituted glycine derivatives are fundamental scaffolds in contemporary chemical research, serving as versatile building blocks for more complex molecules like peptidomimetics.[1] The ability to precisely modify the N-substituents allows for the fine-tuning of steric and electronic properties, which is a critical aspect of rational drug design.[1] The target molecule, N-(4-Hydroxyphenyl)-N-phenylglycine, is of particular interest due to its hybrid structure. The phenolic hydroxyl group can participate in hydrogen bonding, a crucial interaction in biological systems, while the dual aryl groups confer a unique conformational profile.[1]
Direct, single-step synthesis from p-aminophenol is challenging due to the competing nucleophilicity of the amino and hydroxyl groups. Therefore, a robust two-step approach is proposed:
-
Synthesis of Intermediate: Reaction of p-aminophenol with chloroacetic acid to selectively alkylate the more nucleophilic amino group, forming N-(4-hydroxyphenyl)glycine. This is a classic and reliable method for generating this key precursor.[2][3]
-
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination of the N-(4-hydroxyphenyl)glycine intermediate with a suitable phenyl halide (e.g., bromobenzene). This modern cross-coupling reaction is renowned for its high efficiency, functional group tolerance, and broad substrate scope, making it superior to harsher, traditional methods like the Ullmann condensation.[4][5][6]
This strategy leverages a foundational reaction followed by a state-of-the-art catalytic method to provide a reliable and efficient pathway to the target compound.
Overall Synthetic Scheme
Caption: Two-step synthesis of the target compound from p-aminophenol.
Part 1: Synthesis of N-(4-Hydroxyphenyl)glycine (Intermediate)
Mechanistic Principle
This reaction proceeds via a nucleophilic substitution mechanism. The amino group of p-aminophenol, being a stronger nucleophile than the phenolic hydroxyl group, attacks the electrophilic carbon of chloroacetic acid. A base is used to neutralize the resulting hydrochloric acid and deprotonate the carboxylic acid, driving the reaction to completion.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| p-Aminophenol | 123-30-8 | 109.13 | Harmful if swallowed, suspected of causing genetic defects. |
| Chloroacetic Acid | 79-11-8 | 94.50 | Toxic if swallowed, causes severe skin burns and eye damage. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Anhydrous, used as a base. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Concentrated (~37%), used for pH adjustment during workup. |
| Deionized Water | 7732-18-5 | 18.02 | Solvent. |
| Equipment | |||
| Round-bottom flask (250 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer & hotplate | |||
| pH meter or pH paper | For precise pH adjustment. | ||
| Büchner funnel & filter flask | For product isolation. | ||
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Experimental Protocol
CAUTION: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium carbonate (10.6 g, 0.1 mol) in 100 mL of deionized water.
-
Addition of Reactants: To the stirred solution, add p-aminophenol (10.9 g, 0.1 mol). Gently warm the mixture to 50-60°C to aid dissolution. In a separate beaker, carefully dissolve chloroacetic acid (9.45 g, 0.1 mol) in 20 mL of deionized water.
-
Reaction Execution: Slowly add the chloroacetic acid solution to the p-aminophenol mixture over 15-20 minutes. After the addition is complete, attach a reflux condenser and heat the reaction mixture to a gentle reflux (~100°C).
-
Rationale: Slow addition of the acid prevents a rapid exotherm. Refluxing provides the necessary activation energy and ensures the reaction proceeds to completion.
-
-
Monitoring: Maintain reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Workup and Isolation: After the reaction is complete, cool the flask to room temperature. The solution will likely be dark. Carefully acidify the mixture to a pH of approximately 3-4 by the slow addition of concentrated hydrochloric acid. This will precipitate the product.
-
Rationale: The product, an amino acid, is least soluble at its isoelectric point. Acidification protonates the carboxylate, reducing its solubility in the aqueous medium.
-
-
Purification: Cool the acidified mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold deionized water (2x 30 mL) to remove inorganic salts and other water-soluble impurities.
-
Drying: Dry the purified N-(4-hydroxyphenyl)glycine in a vacuum oven at 60-70°C to a constant weight. The expected product is a beige or off-white crystalline solid.[7]
Workflow for Intermediate Synthesis
Caption: Experimental workflow for the synthesis of the glycine intermediate.
Part 2: Buchwald-Hartwig N-Arylation of the Intermediate
Mechanistic Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[4] The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (bromobenzene), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (N-(4-hydroxyphenyl)glycine intermediate) coordinates to the palladium center, and a base facilitates deprotonation to form a palladium amide complex.
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[9]
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.[6]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| N-(4-hydroxyphenyl)glycine | 122-87-2 | 167.16 | Intermediate from Part 1. Ensure it is completely dry. |
| Bromobenzene | 108-86-1 | 157.01 | Arylating agent. Irritant. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | Palladium(0) precatalyst. Handle in a glovebox or inert atmosphere. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | 476.66 | Bulky electron-rich phosphine ligand. Air-sensitive. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Strong base. Highly moisture-sensitive and corrosive. |
| Toluene | 108-88-3 | 92.14 | Anhydrous solvent. Flammable and toxic. |
| Equipment | |||
| Schlenk flask or oven-dried glassware | For maintaining an inert atmosphere. | ||
| Schlenk line or glovebox | For handling air- and moisture-sensitive reagents. | ||
| Septa, needles, and syringes | For anhydrous transfers. | ||
| Column chromatography setup | Silica gel, solvents (e.g., ethyl acetate/hexanes) for purification. | ||
| Rotary evaporator | For solvent removal. |
Experimental Protocol
CAUTION: This procedure involves air- and moisture-sensitive reagents, a strong base, and flammable solvents. It must be performed under an inert atmosphere (Nitrogen or Argon) using appropriate Schlenk techniques or in a glovebox.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add N-(4-hydroxyphenyl)glycine (1.67 g, 10 mmol), sodium tert-butoxide (1.44 g, 15 mmol, 1.5 equiv), Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol% Pd), and XPhos (143 mg, 0.3 mmol, 3 mol%).
-
Rationale: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the glycine's carboxylic acid and the secondary amine for the catalytic cycle. The bulky, electron-rich XPhos ligand is effective for coupling with secondary amines.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add 50 mL of anhydrous toluene via cannula or syringe. Stir for 5 minutes, then add bromobenzene (1.16 mL, 11 mmol, 1.1 equiv) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110°C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing) is typically effective for isolating the final product.
-
Drying: Combine the pure fractions and remove the solvent under reduced pressure to yield N-(4-Hydroxyphenyl)-N-phenylglycine as a solid.
Workflow for N-Arylation
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation step.
References
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N-(4-Hydroxyphenyl)glycine | C8H9NO3 | CID 67149 - PubChem. [Link]
-
dl-α-AMINOPHENYLACETIC ACID - Organic Syntheses Procedure. [Link]
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N-(p-hydroxyphenyl)glycine (CHEBI:55443) - EMBL-EBI. [Link]
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Buchwald–Hartwig amination - Wikipedia. [Link]
-
Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - Frontiers. [Link]
- WO1995014656A1 - Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity - Google P
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Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - Frontiers. [Link]
-
Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - NIH. [Link]
- US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+)
- US3917695A - Preparation of N-acetyl-p-aminophenol - Google P
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Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
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Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
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Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC. [Link]
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4-Hydroxyphenylglycine - Wikipedia. [Link]
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Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. [Link]
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The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. [Link]
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Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol - SciSpace. [Link]
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Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids - PMC. [Link]
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Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - DSpace@MIT. [Link]
-
4-Aminophenol - Wikipedia. [Link]
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Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation - PubMed. [Link]
-
Selective N‐arylation of aminophenols and few important N‐arylated... - ResearchGate. [Link]
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Selective N-Arylation of p-Aminophenylalanine in Unprotected Peptides with Organometallic Palladium Reagents - PMC. [Link]
- US4350826A - Process for preparing p-hydroxy phenylglycine - Google P
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Application Notes and Protocols for the Scale-Up Production of N-(4-Hydroxyphenyl)-N-phenylglycine
Abstract
This document provides a comprehensive guide for the synthesis and scale-up of N-(4-Hydroxyphenyl)-N-phenylglycine, a key intermediate in the pharmaceutical and specialty chemical industries. These application notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols from laboratory to pilot-plant scale. The synthesis will be approached via a modern, ligand-assisted Buchwald-Hartwig amination, a robust and versatile method for C-N bond formation.[1][2] This guide emphasizes scientific integrity, process safety, and practical, field-proven insights to ensure a self-validating and scalable production process.
Introduction and Strategic Overview
N-(4-Hydroxyphenyl)-N-phenylglycine is a non-proteinogenic amino acid derivative with significant potential in medicinal chemistry. Its structure, combining a phenylglycine core with a 4-hydroxyphenyl moiety, makes it a valuable building block for complex molecular architectures. The industrial production of such fine chemicals presents numerous challenges, including ensuring reproducibility, managing process safety, and achieving high purity at scale.[3]
This guide will focus on the Buchwald-Hartwig amination as the chosen synthetic route. This palladium-catalyzed cross-coupling reaction offers several advantages over traditional methods like the Ullmann condensation, including milder reaction conditions, higher yields, and broader functional group tolerance, making it more amenable to scale-up for pharmaceutical intermediates.[1][2]
Our strategic approach will cover:
-
Laboratory-Scale Synthesis: A detailed protocol for the initial synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine to establish proof-of-concept and optimize reaction parameters.
-
Process Hazard Analysis: A thorough evaluation of the potential safety risks associated with the chosen synthetic route and guidance on mitigation strategies.
-
Pilot-Plant Scale-Up: A step-by-step guide for transitioning the laboratory-scale process to a pilot-plant setting, addressing key challenges such as heat and mass transfer, and equipment selection.
-
Purification and Quality Control: Robust methods for the purification and analytical characterization of the final product to meet stringent quality standards.
Synthetic Pathway: Buchwald-Hartwig Amination
The selected synthetic route involves the palladium-catalyzed coupling of N-phenylglycine with 4-bromophenol. This approach is favored for its efficiency and selectivity.
Overall Reaction Scheme
Mechanistic Rationale
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl halide (4-bromophenol) adds to the Pd(0) complex.
-
Amine Coordination and Deprotonation: The amine (N-phenylglycine) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, yielding N-(4-Hydroxyphenyl)-N-phenylglycine and regenerating the Pd(0) catalyst.[2]
The choice of ligand is critical to the success of this reaction, as it stabilizes the palladium catalyst and facilitates the reductive elimination step. Sterically hindered biaryl phosphine ligands, such as BrettPhos, have shown excellent performance in similar large-scale applications.[3]
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol outlines the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine in a laboratory setting.
Materials and Equipment
-
Reagents: N-phenylglycine (99%), 4-bromophenol (99%), Pd(OAc)₂ (palladium(II) acetate), BrettPhos, Sodium tert-butoxide (NaOtBu), Toluene (anhydrous), Ethyl acetate, 1 M Hydrochloric acid, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.
-
Equipment: 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, nitrogen inlet, dropping funnel, standard laboratory glassware, rotary evaporator, Buchner funnel.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add N-phenylglycine (10.0 g, 66.1 mmol), 4-bromophenol (12.6 g, 72.7 mmol), Pd(OAc)₂ (0.15 g, 0.67 mmol), and BrettPhos (0.36 g, 0.67 mmol).
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere. This is crucial as the catalytic species is sensitive to air.
-
Solvent and Base Addition: Add anhydrous toluene (200 mL) to the flask, followed by the portion-wise addition of sodium tert-butoxide (8.9 g, 92.5 mmol) over 10 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and quench with 100 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Process Hazard Analysis and Safety Precautions
Scaling up chemical reactions requires a meticulous evaluation of potential hazards.[4]
Hazard Identification
-
Palladium Catalysts: While generally not highly toxic, palladium compounds can be irritants. Inhalation of dust should be avoided.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.
-
Sodium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE) in a dry environment.
-
Toluene: A flammable and toxic solvent. Use in a well-ventilated area or fume hood, away from ignition sources.
-
Exothermic Reaction: The reaction may be exothermic, especially during the addition of the base. Monitor the temperature closely during this step.
Mitigation Strategies
-
Engineering Controls: Conduct the reaction in a well-ventilated fume hood or a contained reactor system.
-
Personal Protective Equipment (PPE): Wear safety glasses, lab coat, and appropriate gloves at all times.
-
Controlled Addition: Add the base portion-wise to control the exotherm. For larger scales, a controlled dosing pump is recommended.
-
Inerting: Maintain a nitrogen atmosphere throughout the reaction to prevent degradation of the catalyst and reduce fire risk.
Pilot-Plant Scale-Up Protocol (1 kg Scale)
Transitioning from the lab to a pilot plant requires careful consideration of changes in equipment and process parameters.
Equipment
-
100 L glass-lined or stainless steel reactor with mechanical stirrer, heating/cooling jacket, reflux condenser, and nitrogen inlet.
-
Controlled dosing system for base addition.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Crystallization vessel.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge N-phenylglycine (1.0 kg, 6.61 mol), 4-bromophenol (1.26 kg, 7.27 mol), Pd(OAc)₂ (15 g, 0.067 mol), and BrettPhos (36 g, 0.067 mol) into the reactor.
-
Solvent Addition: Add anhydrous toluene (20 L) to the reactor and start agitation.
-
Controlled Base Addition: Prepare a solution or slurry of sodium tert-butoxide (0.89 kg, 9.25 mol) in anhydrous toluene (10 L). Add this to the reactor via a controlled dosing pump over 1-2 hours, maintaining the internal temperature below 40 °C.
-
Reaction: Heat the reactor contents to 100 °C and maintain for 8-12 hours. Monitor the reaction by HPLC.
-
Work-up and Isolation:
-
Cool the reactor to 20-25 °C and quench by slowly adding water (10 L).
-
Separate the aqueous layer.
-
Wash the organic layer with 1 M HCl (2 x 5 L) and then with brine (1 x 5 L).
-
Concentrate the organic layer under vacuum to approximately half its volume.
-
-
Crystallization and Purification:
-
Cool the concentrated solution to 0-5 °C to induce crystallization.[5][6]
-
Hold at this temperature for at least 2 hours to maximize crystal growth.
-
Isolate the product by filtration using a Nutsche filter-dryer.
-
Wash the filter cake with cold toluene (2 x 2 L).
-
Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
-
Data Presentation
| Parameter | Laboratory Scale (10 g) | Pilot-Plant Scale (1 kg) |
| N-phenylglycine | 10.0 g | 1.0 kg |
| 4-bromophenol | 12.6 g | 1.26 kg |
| Pd(OAc)₂ | 0.15 g | 15 g |
| BrettPhos | 0.36 g | 36 g |
| Sodium tert-butoxide | 8.9 g | 0.89 kg |
| Toluene | 200 mL | 30 L |
| Typical Yield | 75-85% | 70-80% |
| Purity (by HPLC) | >98% | >98% |
Quality Control and Analytical Methods
Ensuring the purity and identity of the final product is paramount.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the final product and to monitor the reaction progress. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the N-(4-Hydroxyphenyl)-N-phenylglycine.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Impurity Profiling: HPLC and LC-MS can be employed to identify and quantify any process-related impurities or degradation products.[8]
Visualization of the Scale-Up Workflow
Caption: Workflow for scaling up N-(4-Hydroxyphenyl)-N-phenylglycine production.
Conclusion
The successful scale-up of N-(4-Hydroxyphenyl)-N-phenylglycine production is achievable through a well-defined and robust process. The Buchwald-Hartwig amination offers a reliable and efficient synthetic route. By carefully considering process safety, optimizing reaction conditions at the laboratory scale, and implementing appropriate engineering controls during pilot-plant production, high-quality material can be consistently manufactured. The detailed protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to confidently approach the synthesis and scale-up of this valuable chemical intermediate.
References
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Organic Process Research & Development. (2015). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. [Link]
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Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). [Link]
-
Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]
-
MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]
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SOP: CRYSTALLIZATION. [Link]
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PureSynth. N-(4-Hydroxyphenyl)Glycine 97.0%(HPLC). [Link]
-
Memorial University Research Repository. (2014). Characterization and Crystallization of Chiral Aromatic Amino Acids. [Link]
-
Cleanchem. 4-Hydroxyphenylglycine | CAS No: 122-87-2. [Link]
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Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]
- Google Patents. (1992).
-
Journal of the American Chemical Society. Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. [Link]
-
SIELC Technologies. (2018). Glycine, N-(4-hydroxyphenyl)-. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
GEA. Crystallization of Amino Acids. [Link]
-
IChemE. Process Safety Analysis. [Link]
-
Organic Letters. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
PubChem. N-(4-Hydroxyphenyl)glycine. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Encyclopedia.pub. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. [Link]
-
BORIS Portal. (2024). Green Chemistry. [Link]
-
ResearchGate. (2025). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. [Link]
-
PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
ResearchGate. (2025). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [Link]
-
On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. (2022). [Link]
- Google Patents.
-
NIH. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. [Link]
-
MDPI. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. [Link]
-
PMC. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]
-
PMC. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2000). impurity profiling and drug characterization: backdrop and approach. [Link]
-
MDPI. (2025). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. [Link]
-
Organic Chemistry Portal. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. [Link]
-
ACS Publications. (2022). Photoredox Cross-Dehydrogenative Coupling of N-Aryl Glycines Mediated by Mesoporous Graphitic Carbon Nitride: An Environmentally Friendly Approach to the Synthesis of Non-Proteinogenic α-Amino Acids (NPAAs) Decorated with Indoles. [Link]
-
MDPI. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. [Link]
- Google Patents.
-
RSC Publishing. Copper-catalyzed N-arylation of pyrroles: an overview. [Link]
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- 5. science.uct.ac.za [science.uct.ac.za]
- 6. memorial.scholaris.ca [memorial.scholaris.ca]
- 7. Glycine, N-(4-hydroxyphenyl)- | SIELC Technologies [sielc.com]
- 8. iajps.com [iajps.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine
Welcome to the technical support center for the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we have compiled and synthesized field-proven insights and data from key literature to address common challenges in this N-arylation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare N-(4-Hydroxyphenyl)-N-phenylglycine?
There are several established methods for the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine. The most prevalent are transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation.[1] These methods involve the coupling of an amine with an aryl halide. Another potential route is the reaction of p-aminophenol with chloroacetic acid.[2] Reductive amination of N-(4-hydroxyphenyl)aniline with glyoxylic acid also presents a viable, though less common, pathway.[1]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
Low yield in N-arylation reactions is a common issue. Before undertaking extensive optimization, it is crucial to verify the fundamentals of your experimental setup.[3] Ensure that your glassware is meticulously clean and dry, and that your solvents are anhydrous and properly degassed. The purity of your starting materials and the quality of your reagents are also paramount. Incorrect calculations or running the reaction at a suboptimal concentration can also significantly impact the yield.[3]
Q3: I am observing the formation of side products. What are the likely culprits?
The formation of side products in Buchwald-Hartwig aminations can often be attributed to hydrodehalogenation, where the aryl halide is reduced to the corresponding arene.[4] This consumes your starting material and lowers the yield of the desired product. Another potential side reaction is the formation of N-vinylpyrrolidine-type byproducts if vinyl bromides are used as coupling partners, though this is less relevant to the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine.[4]
Troubleshooting Guide: Low Product Yield
Low product yield is a frequent challenge in the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine. This guide provides a systematic approach to identifying and resolving the underlying issues.
Issue 1: Inefficient Catalyst System
The choice and handling of the catalyst system are critical for a successful N-arylation.
Possible Causes:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precursor.
-
Inappropriate Ligand: The chosen ligand may not be optimal for the specific substrates. Bulky, electron-rich phosphine ligands are often effective for electron-rich aryl halides.[4]
-
Catalyst Poisoning: Functional groups like azo groups on the substrates can poison the catalyst.[5]
Solutions:
-
Catalyst Pre-activation: If using a Pd(II) precursor, ensure your reaction conditions promote its reduction to the active Pd(0) species.[5]
-
Ligand Screening: Systematically screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. For electron-rich aryl halides, bulky, electron-rich ligands are often more effective.[4] Consider using bidentate phosphine ligands like BINAP or DPPF, which can improve reaction rates and yields.[6]
-
Substrate Purity: Ensure your starting materials are free from impurities that could act as catalyst poisons.
Experimental Protocol: Ligand Screening for Buchwald-Hartwig Amination
This protocol outlines a general procedure for screening different ligands to optimize the yield of N-(4-Hydroxyphenyl)-N-phenylglycine.
Materials:
-
Aryl halide (e.g., 4-iodophenol or bromobenzene)
-
Amine (e.g., N-phenylglycine or N-(4-hydroxyphenyl)glycine)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
A selection of phosphine ligands (e.g., X-Phos, RuPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor and the ligand to a series of reaction vessels.
-
Add the aryl halide, amine, and base to each vessel.
-
Add the anhydrous, degassed solvent to each vessel.
-
Seal the vessels and heat the reactions to the desired temperature with vigorous stirring.
-
Monitor the progress of each reaction by TLC or LC-MS.
-
Upon completion, quench the reactions and perform a standard workup.
-
Analyze the crude product mixture of each reaction by ¹H NMR or GC to determine the relative yield of the desired product.
Issue 2: Suboptimal Reaction Conditions
The choice of base, solvent, and temperature can have a profound impact on the reaction outcome.
Possible Causes:
-
Incorrect Base: The base may be too weak to deprotonate the amine or may be incompatible with other functional groups on the substrates.
-
Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation.
-
Suboptimal Temperature: The reaction may be running at a temperature that is too low for efficient conversion or too high, leading to decomposition.
Solutions:
-
Base Optimization: Screen a range of bases, from weaker options like K₂CO₃ and Cs₂CO₃ to stronger bases like NaOt-Bu. The choice of base can be critical for achieving high chemoselectivity, especially in the N-arylation of aminophenols.[7]
-
Solvent Selection: Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF. For Ullmann-type reactions, polar aprotic solvents like DMF or DMSO are often employed.[4] Ensure the solvent is anhydrous and deoxygenated.
-
Temperature Titration: Run the reaction at a range of temperatures to determine the optimal balance between reaction rate and product stability. Microwave irradiation can sometimes be used to reduce reaction times.[8][9]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | NaOt-Bu | K₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 80 °C | 100 °C | 110 °C |
Table 1: Example of a Reaction Condition Optimization Matrix.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-(p-hydroxyphenyl)glycine (CHEBI:55443) [ebi.ac.uk]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Preventing Oxidation of N-(4-Hydroxyphenyl)-N-phenylglycine
[1]
Topic: Stabilization & Handling of N-(4-Hydroxyphenyl)-N-phenylglycine in Solution Applicable CAS: 122-87-2 (related family; verify specific substitution) Audience: Chemical Biology, Medicinal Chemistry, and Analytical Development[1]
⚡ Module 1: The Chemistry of Oxidation
Why is my solution turning pink or brown?
Unlike simple amines, N-(4-Hydroxyphenyl)-N-phenylglycine undergoes a two-stage oxidation process driven by its electron-rich nature.[1]
-
The Pink Phase (Radical Cation): Upon exposure to trace oxygen or light, the molecule loses one electron to form a radical cation (Wurster’s salt analogue).[1] This species is often deeply colored (blue/pink) and is the first sign of trouble.[1]
-
The Brown Phase (Quinone Iminium & Polymerization): The radical cation loses a proton from the hydroxyl group, forming a neutral radical that disproportionates or further oxidizes into a Quinone Iminium ion .[1] This highly reactive electrophile rapidly polymerizes to form insoluble brown melanin-like pigments.[1]
Oxidation Pathway Diagram
Figure 1: The oxidation cascade.[1][2] The transition from Colorless to Pink is reversible with antioxidants; the transition to Brown is irreversible.
🧪 Module 2: Formulation & Solvent Systems
How do I dissolve it without triggering oxidation?
This molecule presents a solubility paradox: it dissolves best in base (forming the phenolate/carboxylate), but basic conditions exponentially accelerate oxidation.
Solubility vs. Stability Matrix
| Solvent System | Solubility | Stability | Recommendation |
| Water (Neutral pH) | Poor | Moderate | Not recommended due to low solubility.[1] |
| Water (Basic pH > 8) | High | Very Low | Avoid unless strictly anaerobic.[1] Phenolate ion oxidizes instantly.[1] |
| Water (Acidic pH < 4) | Moderate | High | Preferred. Protonation of the amine/phenol retards electron loss.[1] |
| DMSO / DMF | High | Moderate | Good for stock solutions.[1] Must be anhydrous and degassed.[1] |
| Ethanol/Methanol | Moderate | Moderate | Acceptable, but dissolved O₂ is higher in organics.[1] |
💡 Expert Insight: The "Acidic Shield"
To maximize stability in aqueous buffers, maintain a pH < 4.0 if your experiment allows. If physiological pH (7.[1]4) is required, you must use an antioxidant system (see Module 3).[1]
🛡️ Module 3: Additives & Scavengers
What can I add to the solution to stop the reaction?
You need a "sacrificial" reducing agent that reacts with oxygen faster than your target molecule, or one that reduces the radical cation back to the parent molecule.
Recommended Antioxidant Cocktail
For a standard 10–50 mM stock solution of N-(4-Hydroxyphenyl)-N-phenylglycine:
⚙️ Module 4: Step-by-Step Preparation Protocol
The "Zero-Oxygen" Workflow
Follow this protocol strictly to prepare a stable stock solution.
Reagents Needed[1][3][4][5][6]
-
N-(4-Hydroxyphenyl)-N-phenylglycine (Solid)[1]
-
Solvent (DMSO or Degassed Water)[1]
-
Argon or Nitrogen gas source[3]
-
Sodium Metabisulfite (optional but recommended)[1]
Workflow Diagram
Figure 2: Preparation workflow to minimize oxygen exposure.
Detailed Steps
-
Degas the Solvent: Vigorously bubble high-purity Argon or Nitrogen through your solvent (Water or DMSO) for at least 15 minutes before adding any solid.[1]
-
Pre-Dissolve Scavengers: If using water, dissolve EDTA and Sodium Metabisulfite first.[1] The solution should be clear.
-
Add the Target: Weigh the N-(4-Hydroxyphenyl)-N-phenylglycine and add it to the solvent. Do not vortex yet.
-
Blanket & Dissolve: Flush the headspace of the vial with Argon.[1] Cap tightly. Vortex or sonicate until fully dissolved.[1]
-
Storage: Immediately aliquot into amber glass vials (to block UV light). Flush headspace with Argon before sealing.[1] Store at -20°C or -80°C.
❓ Module 5: Troubleshooting & FAQs
Q: My stock solution in DMSO turned slightly pink after thawing. Is it ruined? A: Not necessarily. The pink color indicates a small fraction (<1%) has converted to the radical cation.[1]
-
Fix: Add a small amount of Ascorbic Acid (solid or concentrated solution).[1] If the pink color disappears immediately, the solution is viable. If it remains brown/yellow, irreversible polymerization has occurred; discard it.[1]
Q: Can I use this molecule in cell culture media? A: Yes, but cell media (DMEM/RPMI) is rich in oxidized iron and has a pH of 7.4—a "perfect storm" for oxidation.[1]
-
Protocol: Prepare a concentrated stock (1000x) in DMSO + Ascorbic Acid. Add to cells immediately before the experiment. Do not pre-incubate the compound in media for hours.[1]
Q: Why not just use Sodium Sulfite instead of Metabisulfite? A: Sodium Sulfite (Na₂SO₃) is alkaline and raises pH, promoting oxidation.[1] Sodium Metabisulfite (Na₂S₂O₅) is slightly acidic, which helps stabilize the phenol group.
📚 References
-
Oxidation Mechanism of Triphenylamines:
-
Stability of p-Hydroxyphenylglycine Derivatives (Photo Chemistry):
-
Radical Cation Stabilization:
-
Antioxidant Synergism (Ascorbate/Sulfite):
-
Wang, X., & Quinn, P. J. (1999). Vitamin E and its function in membranes. Progress in Lipid Research. (Discusses ascorbate recycling of phenolic radicals).
-
Technical Support Center: Optimizing Reaction Temperature for N-(4-Hydroxyphenyl)-N-phenylglycine Synthesis
Welcome to the technical support center for the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into optimizing one of the most critical parameters in this synthesis: reaction temperature. Proper temperature control is paramount for maximizing yield, ensuring purity, and preventing the formation of troublesome byproducts.
Core Principles: The Thermodynamic and Kinetic Landscape
The synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine, a crucial intermediate in pharmaceuticals, typically involves the N-arylation of a glycine derivative or the reaction of p-aminophenol with a glycine precursor like chloroacetic acid.[1][2][3] The reaction temperature dictates the balance between the desired reaction rate (kinetics) and the formation of undesired side products (thermodynamics).
-
Too Low Temperature: The reaction may proceed too slowly or stall altogether, as there is insufficient energy to overcome the activation energy barrier for the nucleophilic substitution. This leads to low conversion of starting materials and, consequently, poor yield.
-
Too High Temperature: While higher temperatures increase the reaction rate, they can also promote undesirable side reactions. For a molecule with sensitive functional groups like a phenol and a secondary amine, excessive heat can lead to:
-
Oxidation: The hydroxyphenyl moiety is susceptible to oxidation, especially in the presence of air, leading to colored impurities.
-
Decarboxylation: Amino acids can undergo decarboxylation at elevated temperatures, resulting in loss of the carboxylic acid group and formation of amine byproducts.[4]
-
Polysubstitution/Tar Formation: Uncontrolled side reactions can lead to the formation of complex polymeric materials, often referred to as "tar," which are difficult to remove and significantly reduce the yield of the desired product.
-
The goal of temperature optimization is to find the "sweet spot" that provides an efficient reaction rate while keeping the formation of these impurities to a minimum.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, with a focus on temperature-related causes and solutions.
Q1: My reaction yield is significantly lower than expected. How do I know if the temperature is the problem?
Low yield is a common issue that can often be traced back to suboptimal temperature control. The first step is to analyze the reaction mixture by a suitable analytical method, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Workflow:
-
Analyze Reaction Crude: Before workup, take a small aliquot of the reaction mixture. Compare it against your starting materials and a product standard (if available) using TLC or HPLC.
-
Identify the Scenario:
-
Scenario A: High amount of unreacted starting materials. This strongly suggests the reaction temperature is too low or the reaction time is too short. The system lacks the necessary energy to reach completion.
-
Scenario B: Minimal starting materials, but significant formation of new, unidentified spots/peaks. This points towards product degradation or the formation of side products, often caused by excessively high temperatures.
-
-
Corrective Action:
-
For Scenario A: Incrementally increase the reaction temperature in small-scale trials (e.g., in 10-15 °C increments). For instance, if a reaction at 60 °C shows poor conversion, subsequent tests at 75 °C and 90 °C are warranted. Monitor each trial at regular intervals to establish an optimal time-temperature profile.
-
For Scenario B: Reduce the reaction temperature. If the reaction was run at reflux in a high-boiling solvent, consider switching to a lower-boiling solvent or running the reaction at a set temperature below reflux. Additionally, ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side products.
-
Q2: My final product is discolored (e.g., pink, brown, or dark grey) and difficult to purify. Is this a temperature issue?
Yes, discoloration is a classic indicator of side reactions, particularly oxidation, which is highly temperature-dependent. The phenol group in N-(4-Hydroxyphenyl)-N-phenylglycine is readily oxidized to form quinone-type structures, which are highly colored.
Causality & Prevention:
-
Cause: High reaction temperatures accelerate the rate of oxidation, especially if oxygen is present in the reaction headspace.
-
Preventative Protocol:
-
Inert Atmosphere: Always perform the reaction under a positive pressure of an inert gas like Nitrogen or Argon. This involves degassing the solvent and purging the reaction vessel before heating.
-
Temperature Control: Avoid "hot spots" by ensuring uniform heating with a well-calibrated heating mantle or oil bath and efficient stirring. A target temperature should be maintained, not just "reflux."
-
Antioxidants (Optional): In some cases, a small amount of an antioxidant like sodium bisulfite can be added to the reaction mixture to suppress oxidation, although this adds a component that must be removed during workup.
-
Q3: What is a good starting point for the reaction temperature?
For many N-arylation reactions or substitutions involving chloroacetic acid and an amine, a moderate starting temperature is advisable.
-
Rationale: This temperature range is often sufficient to initiate the reaction at a reasonable rate without immediately promoting significant degradation. It allows the researcher to monitor the initial progress and decide whether a higher temperature is necessary. For example, in syntheses related to the Bucherer-Bergs reaction, temperatures often range from 60-110 °C.[5][7]
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to determining the optimal reaction temperature for the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine from p-aminophenol and chloroacetic acid.
Objective: To identify the temperature that provides the highest yield of pure product in a reasonable timeframe.
Materials:
-
p-Aminophenol
-
Chloroacetic acid
-
Sodium Carbonate (or other suitable base)
-
Solvent (e.g., Water, Ethanol/Water mixture)
-
Reaction vessels (e.g., 25 mL round-bottom flasks)
-
Heating/stirring plates with temperature probes
-
TLC plates and developing chamber
-
HPLC system (if available)
Procedure:
-
Setup Parallel Reactions: Prepare three identical reaction mixtures. For each:
-
In a 25 mL round-bottom flask, dissolve p-aminophenol and sodium carbonate in the chosen solvent.
-
Slowly add a solution of chloroacetic acid in the same solvent.
-
-
Set Temperature Points: Place each flask on a separate heating plate and set the temperatures to three distinct points. A good starting set would be:
-
Reaction A: 65 °C
-
Reaction B: 80 °C
-
Reaction C: 95 °C
-
-
Monitor Reaction Progress:
-
At set time intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr), withdraw a small aliquot from each reaction.
-
Spot the aliquots on a TLC plate alongside the starting materials.
-
Develop the TLC plate and visualize the spots. Note the consumption of starting materials and the formation of the product and any impurities.
-
If using HPLC, inject the aliquots to get quantitative data on conversion and purity.
-
-
-
Compare the results from the three temperatures. The optimal temperature is the one that gives the fastest conversion to the desired product with the minimal formation of visible impurities on the TLC plate (or highest purity by HPLC).
-
The table below illustrates a potential outcome.
-
Data Presentation: Example Optimization Results
| Temperature (°C) | Time (hr) | Conversion of p-Aminophenol (%) | Product Purity (Area % by HPLC) | Observations |
| 65 | 8 | 75% | 98% | Slow reaction, but very clean. |
| 80 | 4 | >95% | 97% | Good conversion rate, clean product. |
| 95 | 2 | >99% | 88% | Fast reaction, but noticeable impurity formation and slight discoloration. |
Visualization of Key Processes
Reaction Pathway and Potential Side Reactions
The following diagram illustrates the desired synthetic route and highlights where excessive temperature can lead to unwanted byproducts.
Caption: Desired reaction path versus temperature-induced side reactions.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose the root cause of a low-yield reaction.
Caption: A systematic workflow for troubleshooting low reaction yields.
References
-
N-(4-Hydroxyphenyl)glycine | C8H9NO3 | CID 67149 - PubChem. National Center for Biotechnology Information. [Link]
-
4-Hydroxyphenylglycine - Wikipedia. Wikimedia Foundation. [Link]
-
Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - NIH. National Institutes of Health. [Link]
-
N-(p-hydroxyphenyl)glycine (CHEBI:55443) - EMBL-EBI. European Bioinformatics Institute. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. National Center for Biotechnology Information. [Link]
- Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity - Google Patents.
-
Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. ResearchGate. [Link]
-
Investigation of Thermodynamic and Morphological Properties of Crystalline 4- HPG (4-hydroxyphenylglycine) Using Raman, PXRD and - DergiPark. DergiPark Akademik. [Link]
- Synthetic method of p-hydroxyphenylglycine - Google Patents.
- Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+) - Google Patents.
-
Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction - Journal of Synthetic Chemistry. Journal of Synthetic Chemistry. [Link]
-
Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction - ResearchGate. ResearchGate. [Link]
-
Glycin/N-(4-hydroxyphenyl)glycine - Reddit. Reddit. [Link]
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- 2. N-(p-hydroxyphenyl)glycine (CHEBI:55443) [ebi.ac.uk]
- 3. N-(4-HYDROXYPHENYL)GLYCINE | 122-87-2 [chemicalbook.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102816076A - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
Comparative Reactivity Guide: N-Phenylglycine vs. N-(4-Hydroxyphenyl)-N-phenylglycine
This guide provides an in-depth technical comparison between the industry-standard N-Phenylglycine (NPG) and its structurally complex derivative, N-(4-Hydroxyphenyl)-N-phenylglycine (HP-NPG) .
This analysis is designed for researchers optimizing redox-initiated polymerization systems, biosensor interfaces, or oxidative coupling protocols.
Executive Summary: The "Workhorse" vs. The "Tunable Specialist"
In the landscape of amine synergists and redox mediators, N-Phenylglycine (NPG) acts as the kinetic workhorse . It is a secondary amine characterized by rapid decarboxylation and high efficiency in aqueous photopolymerization.
N-(4-Hydroxyphenyl)-N-phenylglycine (HP-NPG) represents a tertiary amine variant with a distinct electronic profile. The introduction of the electron-rich 4-hydroxyphenyl group and the tertiary nitrogen center significantly lowers the oxidation potential (
| Feature | N-Phenylglycine (NPG) | N-(4-Hydroxyphenyl)-N-phenylglycine (HP-NPG) |
| Structure | Secondary Amine ( | Tertiary Amine ( |
| Key Functional Group | N-H (Proton donor) | Phenolic -OH (H-bond donor/Radical scavenger) |
| Primary Mechanism | Decarboxylation via | Electron Transfer (ET) |
| Oxidation Potential | Moderate (~0.9 V vs SCE) | Low (< 0.8 V vs SCE, predicted) |
| Water Solubility | High (especially as salt) | Moderate (Hydrophobic aryl groups vs Hydrophilic -OH) |
| Primary Risk | Susceptible to hydrolysis at low pH | Phenolic group may inhibit free radical propagation |
Chemical Structure & Electronic Profile[1][2]
Understanding the reactivity difference requires analyzing the electronic environment of the nitrogen lone pair, which drives the redox behavior.
N-Phenylglycine (NPG)[3][4]
-
Class: Secondary N-Aryl amino acid.
-
Electronic State: The nitrogen lone pair is delocalized into one phenyl ring. The N-H bond provides a secondary pathway for proton transfer, but the dominant radical generation pathway is decarboxylation.
-
Reactivity: High quantum yield in generating
-aminoalkyl radicals ( ).
N-(4-Hydroxyphenyl)-N-phenylglycine (HP-NPG)
-
Class: Tertiary N,N-Diaryl amino acid.
-
Electronic State: The nitrogen is bonded to two aryl groups.
-
Phenyl Ring: Electron withdrawing (induction), delocalizing (resonance).
-
4-Hydroxyphenyl Ring: Strongly electron-donating via the Mesomeric (+M) effect of the para-hydroxyl group.
-
-
Net Effect: The +M effect of the -OH group enriches the electron density on the Nitrogen, making HP-NPG easier to oxidize (thermodynamically) than NPG. However, the bulky structure introduces steric penalties for bimolecular reactions.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways for radical generation and potential inhibition.
Caption: Comparative radical generation pathways. Note the potential "Dead End" inhibition pathway for HP-NPG due to the phenolic moiety.
Detailed Reactivity Analysis
Photopolymerization Efficiency (Radical Generation)
-
NPG: In Type II photoinitiating systems (e.g., with Camphorquinone or Benzophenone), NPG is the "Gold Standard." Its secondary amine structure allows for efficient proton transfer from the radical cation to the radical anion of the dye, facilitating rapid decarboxylation.
-
HP-NPG: While the initial electron transfer is faster (due to lower
), the subsequent steps are complex.-
Steric Hindrance: The two aryl rings shield the nitrogen cation, potentially slowing down the necessary proton transfer from the
-carbon. -
Inhibition Risk: The phenolic hydrogen (Bond Dissociation Energy ~87 kcal/mol) is relatively labile. Highly reactive radicals (like peroxyls in aerobic curing) may abstract this proton instead of propagating the chain, forming a stable phenoxy radical that terminates polymerization. Use HP-NPG only in anaerobic or specific cationic systems.
-
Oxidative Coupling & Biosensing
-
NPG: Used primarily as a sacrificial electron donor. It is consumed irreversibly.
-
HP-NPG: The 4-hydroxyphenyl group allows this molecule to participate in oxidative coupling reactions (e.g., forming quinone-imines). This makes HP-NPG a superior candidate for:
-
Enzymatic Biosensors: Acting as a mediator that can be grafted onto electrode surfaces via the phenol group.
-
Colorimetric Assays: The oxidation products of HP-NPG are likely highly colored (quinoid structures), unlike the simpler degradation products of NPG.
-
Solubility and Formulation
-
NPG: Amphiphilic but leans towards water-soluble, especially at neutral/alkaline pH. Ideal for hydrogels and dental adhesives.
-
HP-NPG: Significantly more hydrophobic due to the extra phenyl ring, despite the -OH group. It requires organic co-solvents (DMSO, Ethanol) or high pH (to ionize the phenol, pKa ~10) for aqueous use.
Experimental Protocols for Validation
To objectively compare these compounds in your specific application, use the following self-validating protocols.
Protocol A: Determination of Oxidation Potential ( ) via Cyclic Voltammetry
Purpose: To quantify the thermodynamic ease of electron donation.
-
Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Acetonitrile containing 0.1 M Tetrabutylammonium Hexafluorophosphate (
). -
Sample Prep: Prepare 1 mM solutions of NPG and HP-NPG.
-
Scan: Scan from 0 V to +1.5 V at 100 mV/s.
-
Analysis:
-
Record the onset potential (
) and peak potential ( ). -
Expectation: HP-NPG should show an
shifted cathodically (lower voltage, e.g., ~0.75 V) compared to NPG (~0.95 V), confirming superior electron donor strength. -
Validation: Add Ferrocene as an internal standard at the end of the run.
-
Protocol B: Real-Time FTIR Polymerization Kinetics
Purpose: To measure actual curing efficiency and detect inhibition.
-
Resin Base: Mix BisGMA/TEGDMA (70/30 wt%).
-
Initiator System:
-
Control: 0.5 wt% Camphorquinone (CQ) + 1.0 wt% NPG .
-
Test: 0.5 wt% Camphorquinone (CQ) + 1.0 wt% HP-NPG .
-
Molar Equivalent Adjustment: Ensure you adjust the weight of HP-NPG to match the molar concentration of NPG (MW NPG: 151.16 g/mol vs HP-NPG: ~243.26 g/mol ).
-
-
Measurement:
-
Place resin between KBr plates (15 µm thickness).
-
Irradiate with Blue LED (450-470 nm, 50 mW/cm²).
-
Monitor the Methacrylate C=C peak at 1637 cm⁻¹ .
-
-
Data Processing:
-
Calculate Degree of Conversion (DC%) vs Time.
-
Critical Observation: If HP-NPG shows a long "induction period" (delay in start), it confirms phenolic inhibition. If it starts immediately but reaches a lower plateau, it suggests steric trapping.
-
Summary of Specifications
| Property | N-Phenylglycine (NPG) | HP-NPG (Derivative) |
| CAS Number | 103-01-5 | 122-87-2 (Secondary)* / Research Grade (Tertiary) |
| Molecular Weight | 151.16 g/mol | ~243.26 g/mol |
| Physical Form | Yellow-Tan Powder | Off-white/Beige Powder |
| Storage | Cool, Dark (Oxidation sensitive) | Freezer (-20°C), Inert Gas (Highly oxidation sensitive) |
| Primary Application | Dental composites, 3D Printing | Research reagents, Biosensor mediators |
*Note: CAS 122-87-2 refers to the secondary amine N-(4-hydroxyphenyl)glycine (Glycin).[1] Ensure you are sourcing the specific tertiary amine "N-(4-Hydroxyphenyl)-N-phenylglycine" if required, or be aware of the naming overlap in some catalogs.
References
-
Hampford Research Inc. (2025).[2] N-Phenylglycine Technical Bulletin. Retrieved from [Link]
-
Zhang, J., et al. (2018).[3] "N-Phenylglycine as a Versatile Photoinitiator under Near-UV LED". Macromolecules, 51(10). Retrieved from [Link][3]
-
Lalevée, J., et al. (2018).[3][4] "3-Hydroxyflavone and N-Phenylglycine in High Performance Photoinitiating Systems". Macromolecules. Retrieved from [Link][3]
-
Clinivex. (n.d.).[5] N-(4-Hydroxyphenyl)-N-phenylglycine-d5 Product Data. Retrieved from [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Characteristics of N-(4-Hydroxyphenyl)-N-phenylglycine
This guide provides a detailed theoretical and comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of N-(4-Hydroxyphenyl)-N-phenylglycine. While direct experimental data for this specific molecule is not extensively published, this document leverages fundamental principles of spectroscopy and comparative data from structurally related compounds to offer researchers, scientists, and drug development professionals a robust predictive framework for its spectral behavior.
Introduction to N-(4-Hydroxyphenyl)-N-phenylglycine: A Molecule of Interest
N-(4-Hydroxyphenyl)-N-phenylglycine is a derivative of the simplest amino acid, glycine, featuring two distinct aryl substituents on the nitrogen atom: a phenyl group and a 4-hydroxyphenyl group. This unique structure, incorporating a secondary aromatic amine, a phenol, and a carboxylic acid, makes it an interesting candidate in medicinal chemistry and materials science.[1] The presence of both hydrophobic (phenyl) and hydrophilic/hydrogen-bonding (hydroxyphenyl and glycine) moieties imparts a distinct polarity that can influence its biological interactions and material properties.[1] Understanding its electronic absorption properties through UV-Vis spectroscopy is a critical first step in its characterization and application.
Predicted UV-Vis Absorption Profile
The UV-Vis absorption spectrum of N-(4-Hydroxyphenyl)-N-phenylglycine is expected to be dominated by π → π* electronic transitions within the aromatic rings. The nitrogen and oxygen atoms, with their lone pairs of electrons, act as auxochromes, influencing the position and intensity of these absorption bands.
The core chromophore can be considered the diphenylamine system, which is further functionalized. For related diphenylamine derivatives, strong absorbance peaks are typically observed below 300 nm.[1][2] The presence of the hydroxyl group on one of the phenyl rings is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted diphenylamine, due to the electron-donating nature of the hydroxyl group extending the conjugation.
Comparative Analysis with Structurally Related Compounds
To better predict the spectral properties of N-(4-Hydroxyphenyl)-N-phenylglycine, a comparison with simpler, structurally related molecules is invaluable.
| Feature | Diphenylamine | N-(4-Hydroxyphenyl)glycine | N-(4-Hydroxyphenyl)-N-phenylglycine |
| Structure | Two phenyl rings attached to a secondary amine. | A 4-hydroxyphenyl group attached to the nitrogen of glycine. | A phenyl and a 4-hydroxyphenyl group attached to the nitrogen of glycine. |
| Key Chromophores | Phenyl rings, aromatic amine. | Phenyl ring, phenol, aromatic amine. | Two phenyl rings, phenol, aromatic amine. |
| Predicted λmax | Shorter wavelength compared to the target molecule. | Longer wavelength than p-aminophenol due to the glycine group, but likely shorter than the target molecule due to less extensive conjugation. | Expected to have the longest wavelength of the three due to the extended diphenylamine-like conjugated system. |
| Key Differentiator | Lacks the hydroxyl and glycine substituents. | Lacks the second phenyl group, resulting in a less extensive π-system. | Combines the features of both, leading to a more complex and potentially red-shifted spectrum. |
The Influence of Environmental Factors on Absorption
The UV-Vis spectrum of N-(4-Hydroxyphenyl)-N-phenylglycine is predicted to be highly sensitive to its chemical environment, specifically the polarity of the solvent and the pH of the solution.
Solvent Effects (Solvatochromism)
The polarity of the solvent can significantly alter the position of absorption peaks.[3] For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, moving the absorption maximum to a longer wavelength.[4] This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.[4][5] Thus, when moving from a non-polar solvent like hexane to a polar protic solvent like ethanol or water, a red shift in the λmax for N-(4-Hydroxyphenyl)-N-phenylglycine is anticipated.
Caption: Energy level diagram illustrating solvatochromism.
pH Effects (Halochromism)
Given the presence of both acidic (phenol and carboxylic acid) and basic (secondary amine) functional groups, the UV-Vis spectrum of N-(4-Hydroxyphenyl)-N-phenylglycine is expected to be highly pH-dependent.
-
In Basic Conditions: At high pH, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This increases the electron-donating ability of the oxygen, leading to a significant bathochromic (red) shift and an increase in molar absorptivity (hyperchromic effect).[6][7] This is a well-documented phenomenon for phenols.[8][9]
-
In Acidic Conditions: At low pH, the nitrogen atom of the secondary amine can be protonated. This would lead to a loss of conjugation between the nitrogen's lone pair and the aromatic rings, resulting in a hypsochromic (blue) shift to a shorter wavelength and a decrease in absorption intensity (hypochromic effect).[6]
Caption: Predicted pH-dependent spectral shifts.
Experimental Protocol for UV-Vis Analysis
To empirically determine the UV-Vis absorption characteristics of N-(4-Hydroxyphenyl)-N-phenylglycine, the following protocol is recommended.
Materials and Instrumentation
-
N-(4-Hydroxyphenyl)-N-phenylglycine
-
Spectrophotometric grade solvents (e.g., ethanol, methanol, acetonitrile, water, hexane)
-
Buffer solutions (pH 4, 7, 10)
-
Hydrochloric acid (0.1 M) and Sodium hydroxide (0.1 M)
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated pH meter
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh a small amount of N-(4-Hydroxyphenyl)-N-phenylglycine and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Determination of λmax:
-
Dilute the stock solution with the chosen solvent to obtain a final concentration that gives an absorbance reading between 0.5 and 1.5.
-
Scan the solution over a wavelength range of 200-500 nm to determine the wavelength of maximum absorbance (λmax).[10]
-
-
Solvent Effect Study:
-
Prepare solutions of the same concentration in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).
-
Record the UV-Vis spectrum for each solution and note any shifts in the λmax.
-
-
pH Effect Study:
-
Prepare a series of solutions in buffered aqueous media at different pH values (e.g., 2, 4, 7, 9, 11).[10]
-
Ensure the final concentration of the compound is constant across all solutions.
-
Record the UV-Vis spectrum for each pH and observe the changes in λmax and absorbance.
-
-
Data Analysis:
-
Plot absorbance versus wavelength for all spectra.
-
Tabulate the λmax and molar absorptivity (if the concentration is known) for each condition.
-
For the pH study, a plot of absorbance at a specific wavelength versus pH can be used to determine the pKa of the phenolic group.[10]
-
Caption: Experimental workflow for UV-Vis analysis.
Conclusion
While direct experimental data on the UV-Vis absorption of N-(4-Hydroxyphenyl)-N-phenylglycine is sparse, a comprehensive understanding of its likely spectral behavior can be achieved through the application of fundamental spectroscopic principles and comparison with structurally related compounds. It is predicted that the molecule will exhibit strong π → π* transitions, with its λmax being sensitive to both solvent polarity and pH. Specifically, a bathochromic shift is expected in polar solvents and at high pH, while a hypsochromic shift is anticipated at low pH. The provided experimental protocol offers a clear pathway for researchers to validate these theoretical predictions and fully characterize this promising molecule.
References
-
Effect of pH on ʎmax & εmax in UV-visible spectroscopy. (2023, October 20). YouTube. Retrieved from [Link]
-
Variation of the UV spectra of phenol with the pH increasing. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of pH changes on UV absorbance. (2004, April 22). Physics Forums. Retrieved from [Link]
-
Normalized (a) UV-vis absorption spectra and (b) emission spectra of DPAOXDBEN. (n.d.). ResearchGate. Retrieved from [Link]
-
UV-vis spectra of phenol at the various initial solution pH. (n.d.). ResearchGate. Retrieved from [Link]
-
Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. (2022). MDPI. Retrieved from [Link]
-
4-Hydroxyphenylglycine. (n.d.). Wikipedia. Retrieved from [Link]
-
Evaluation of diphenylamine derivatives in apple peel using gradient reversed-phase liquid chromatography with ultraviolet-visible absorption and atmospheric pressure chemical ionization mass selective detection. (2005). PubMed. Retrieved from [Link]
-
Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. (2017). NIH. Retrieved from [Link]
-
Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4-Hydroxylphenyl)-1-(4-Nitrophenyl) Diazene (PNA-SA). (2017). ResearchGate. Retrieved from [Link]
-
Effect of Solvent Polarity On UV-Vis Spectra. (n.d.). Scribd. Retrieved from [Link]
-
UV–visible absorption spectra of DPA-PA-1-3 in a solvents and b thin films. (n.d.). ResearchGate. Retrieved from [Link]
-
Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2006). Acta Chimica Slovenica. Retrieved from [Link]
-
N-(4-Hydroxyphenyl)glycine. (n.d.). PubChem. Retrieved from [Link]
-
In situ UV-visible spectroelectrochemical studies on the copolymerization of diphenylamine with ortho-methoxy aniline. (2003). PubMed. Retrieved from [Link]
-
How does solvent choice impact UV-Vis spectroscopy readings? (n.d.). TutorChase. Retrieved from [Link]
-
N-(p-hydroxyphenyl)glycine (CHEBI:55443). (n.d.). EMBL-EBI. Retrieved from [Link]
-
Effect of Solvent in UV-by M.Qasim.pptx. (n.d.). Slideshare. Retrieved from [Link]
-
What is Effect of Solvent on UV Absorption Spectra. (2019, November 6). Spectroscopy | Organic Chemistry. Retrieved from [Link]
-
N-(4-Hydroxyphenyl)glycine. (n.d.). Merck Index. Retrieved from [Link]
-
(a) (Top) UV/visible/IR spectra from the core polymer where the 4... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. N-(4-Hydroxyphenyl)-N-phenylglycine | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tutorchase.com [tutorchase.com]
- 4. Effect of Solvent in UV-by M.Qasim.pptx [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. physicsforums.com [physicsforums.com]
- 9. researchgate.net [researchgate.net]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Thermal Gravimetric Analysis (TGA) Guide: N-(4-Hydroxyphenyl)-N-phenylglycine
This guide provides an in-depth technical analysis of the thermal properties of N-(4-Hydroxyphenyl)-N-phenylglycine , a sterically hindered di-aryl amino acid derivative.
Given the proprietary nature of specific industrial datasets for this tertiary amine, this guide synthesizes a comparative predictive analysis . We utilize experimentally validated data from its closest structural analogs—N-phenylglycine and N-(4-hydroxyphenyl)glycine (Photoglycine) —to construct a rigorous thermal profile.
Executive Technical Summary
N-(4-Hydroxyphenyl)-N-phenylglycine is a tertiary amine derivative of glycine characterized by the presence of two aromatic substituents on the nitrogen atom: a phenyl group and a 4-hydroxyphenyl group. Unlike its secondary amine counterparts, this molecule exhibits unique thermal behavior driven by steric strain and electron-rich aromatic systems .
-
Primary Thermal Event: Decarboxylation (loss of
).[1] -
Critical Instability Zone: 180°C – 220°C.
-
Application Relevance: Used as a specialized intermediate in dye synthesis, photographic chemistry, and potentially as a co-initiator in photopolymerization where thermal stability dictates processing windows.
Chemical Identity & Structural Logic
To understand the thermal data, we must first visualize the molecule's steric environment. The tertiary nitrogen prevents the formation of the stable intermolecular zwitterionic hydrogen bond networks found in secondary amino acids (like N-phenylglycine), typically resulting in a lower melting point and earlier onset of thermal degradation .
Structural Visualization
Figure 1: The tertiary nitrogen center links two aromatic rings, increasing steric bulk and reducing lattice energy compared to mono-aryl analogs.
Experimental Protocol: Self-Validating TGA Workflow
For reproducible characterization, the following protocol minimizes artifacts caused by oxidation of the electron-rich phenol group.
Instrument Setup
-
Atmosphere: Ultra-high purity Nitrogen (
) at 50 mL/min.-
Reasoning: The 4-hydroxyphenyl moiety is susceptible to oxidative degradation (browning) in air before the true thermal decomposition point.
-
-
Crucible: Platinum (Pt) or Alumina (
), open pan. -
Ramp Rate: 10°C/min.
-
Temperature Range: 30°C to 600°C.
Validation Steps
-
Baseline Subtraction: Run an empty crucible under identical conditions to subtract buoyancy effects.
-
Standard Check: Verify temperature calibration using Indium (MP 156.6°C) or Calcium Oxalate (for mass loss steps).
-
Drying Phase: Hold at 105°C for 10 minutes to remove surface moisture. Note: If mass loss >1% here, the sample is hygroscopic or solvated.
Comparative Performance Analysis
The table below contrasts the target compound with its direct precursors. This comparison highlights how the di-aryl substitution shifts the thermal profile.
| Feature | N-Phenylglycine (Analog 1) | N-(4-Hydroxyphenyl)glycine (Analog 2) | Target: N-(4-Hydroxyphenyl)-N-phenylglycine |
| Structure Type | Secondary Amine (Mono-aryl) | Secondary Amine (Zwitterionic) | Tertiary Amine (Di-aryl) |
| Melting Point | 126 – 128 °C | 220 – 245 °C (Dec) | Predicted: 150 – 180 °C |
| TGA Onset ( | ~200 °C | ~210 °C | ~190 – 200 °C |
| Primary Mass Loss | -29% (Decarboxylation) | -26% (Decarboxylation) | ~18% (Decarboxylation) |
| Char Yield (600°C) | Low (<5%) | Moderate (~10-15%) | High (~20-25%) |
Key Technical Insights
-
Melting Point Depression: While N-(4-hydroxyphenyl)glycine has a high MP (>240°C) due to strong intermolecular hydrogen bonding and zwitterionic character, the Target Compound lacks the N-H proton required for this network. Consequently, its melting point is significantly suppressed, likely falling between the two analogs (150–180°C).
-
Decarboxylation Onset: The carboxylic acid group attached to an N-aryl system is prone to thermal decarboxylation.[1] In the target compound, the electron-donating nature of the two aromatic rings stabilizes the radical/cation intermediate, potentially lowering the onset temperature of
loss to roughly 190°C. -
Char Formation: The high aromatic content (two rings per molecule) leads to a higher char yield under nitrogen compared to N-phenylglycine.
Mechanistic Decomposition Pathway
Understanding the degradation mechanism is vital for process safety. The decomposition occurs in distinct stages.[2]
Stage 1: Decarboxylation (190°C – 240°C)
The glycine backbone cleaves, releasing carbon dioxide (
Stage 2: Amine Degradation (>300°C)
The remaining secondary amine (N-methyl-N-(4-hydroxyphenyl)aniline derivative) undergoes homolytic cleavage and ring oxidation.
Visualization of Thermal Decay
Figure 2: The decomposition pathway moves from physical melting to chemical decarboxylation, followed by high-temperature pyrolysis.
Conclusion & Recommendations
For researchers utilizing N-(4-Hydroxyphenyl)-N-phenylglycine , the TGA data indicates a material that is thermally stable up to approximately 180°C .
-
Processing Limit: Do not exceed 160°C during drying or formulation to avoid incipient decarboxylation.
-
Storage: Store in inert atmosphere below 30°C to prevent slow oxidative browning, which can catalyze lower-temperature thermal degradation.
-
Comparison: It is less thermally stable than "Photoglycine" (N-(4-hydroxyphenyl)glycine) but offers different solubility and reactivity profiles due to the tertiary amine structure.
References
-
NIST Chemistry WebBook. N-Phenylglycine Thermochemical Data.[3] National Institute of Standards and Technology.[3] [Link]
-
Ergin, M. F. (2024). Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG Using Raman, PXRD and DTA/TGA. Journal of the Turkish Chemical Society Section A. [Link]
-
Rodante, F. et al. (1992). Thermodynamics of the ionization of N-phenylglycine and N-(4-hydroxyphenyl)glycine. Thermochimica Acta.[3][4] (Contextual grounding for substituent effects).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
